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  • Product: (4-Methylpyridazin-3-yl)methanamine
  • CAS: 1403767-23-6

Core Science & Biosynthesis

Foundational

Structural Analysis of (4-Methylpyridazin-3-yl)methanamine by X-ray Crystallography

Executive Summary (4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) is a low-molecular-weight, highly polar nitrogenous fragment that has become a cornerstone in Fragment-Based Drug Discovery (FBDD). Its unique phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) is a low-molecular-weight, highly polar nitrogenous fragment that has become a cornerstone in Fragment-Based Drug Discovery (FBDD). Its unique physicochemical profile—combining the rigid hydrogen-bond acceptor properties of a pyridazine ring with the flexible hydrogen-bond donor/acceptor vector of a methanamine group—makes it a privileged scaffold for designing ATP-competitive kinase inhibitors.

To rationally design highly potent inhibitors, structural biologists and medicinal chemists require an exact understanding of this fragment's three-dimensional conformation, tautomeric preferences, and hydrogen-bonding networks. This technical guide details the comprehensive workflow for the structural elucidation of (4-Methylpyridazin-3-yl)methanamine via Single-Crystal X-ray Diffraction (SCXRD), emphasizing the causality behind experimental choices and the self-validating nature of modern crystallographic protocols.

Mechanistic Context in Fragment-Based Drug Discovery (FBDD)

In the context of targeted oncology, the (4-Methylpyridazin-3-yl)methanamine scaffold is frequently utilized to anchor small molecules into the hinge region of critical receptor tyrosine kinases. For instance, it serves as a foundational building block in the synthesis of fused heterocyclic derivatives targeting the hepatocyte growth factor receptor (c-Met) and RET kinase inhibitors .

The pyridazine nitrogen atoms act as critical hydrogen-bond acceptors to the kinase backbone (e.g., the NH of Met1160 in c-Met), while the methanamine substituent directs subsequent chemical vectors toward the solvent-exposed region or the hydrophobic pocket.

KinasePathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates Downstream PI3K / AKT / MAPK Signaling Cascades cMet->Downstream Phosphorylation Fragment (4-Methylpyridazin-3-yl)methanamine Fragment Scaffold Fragment->cMet Binds Kinase Domain (H-bond via Pyridazine) Inhibition Pathway Arrest (Apoptosis) Fragment->Inhibition Induces Proliferation Tumor Proliferation & Metastasis Downstream->Proliferation Drives

Mechanistic role of the (4-Methylpyridazin-3-yl)methanamine scaffold in c-Met kinase inhibition.

Crystallographic Workflow & Self-Validating Protocols

The structural elucidation of small, highly polar organic molecules requires strict control over crystallization kinetics and rigorous data processing. The workflow below outlines the end-to-end process.

XRayWorkflow A Sample Preparation (4-Methylpyridazin-3-yl)methanamine HCl B Crystallization (Vapor Diffusion Method) A->B C Data Collection (SCXRD at 100K, Cu Kα) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (SHELXT - Dual-Space Phasing) D->E F Structure Refinement (SHELXL / Olex2 - Least Squares) E->F G Validation & CIF (checkCIF / IUCr) F->G

Step-by-step workflow for the structural elucidation of (4-Methylpyridazin-3-yl)methanamine.
Sample Preparation & Crystallization (Vapor Diffusion)

Because the free base of (4-Methylpyridazin-3-yl)methanamine is an oil or low-melting solid at room temperature, it is typically crystallized as its hydrochloride salt (CAS: 2173991-77-8) to ensure a rigid, well-ordered crystal lattice.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of (4-Methylpyridazin-3-yl)methanamine hydrochloride in 0.5 mL of high-purity methanol in a 2 mL inner glass vial.

  • Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and leave it undisturbed in a temperature-controlled environment (20 °C) for 3–5 days.

  • Causality: Vapor diffusion is selected over slow evaporation because the methanamine hydrochloride salt is highly polar. Rapid solvent evaporation would force the system into a high state of supersaturation, leading to amorphous precipitation or severe crystal twinning. The slow vapor-phase transfer of the anti-solvent (diethyl ether) into the solvent (methanol) gently lowers the solubility, allowing the system to cross the metastable zone slowly and nucleate single, well-ordered crystals.

  • Self-Validation: The protocol validates itself visually and optically. The appearance of distinct, block-like crystals that exhibit uniform extinction (birefringence) when rotated under a polarized light microscope confirms successful single-crystal growth and the absence of macroscopic twinning.

X-ray Data Collection & Reduction

Step-by-Step Protocol:

  • Mounting: Coat a suitable single crystal in inert perfluoropolyether oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K).

  • Diffraction: Collect data using a microfocus X-ray source (Cu Kα radiation, λ = 1.54184 Å) coupled with a photon-counting pixel array detector.

  • Reduction: Integrate the diffraction frames and apply multi-scan empirical absorption corrections.

  • Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize the thermal vibration (atomic displacement parameters, ADPs) of the atoms. This "freezing" of thermal motion sharpens the electron density map, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms on the methanamine group.

  • Self-Validation: The data reduction software calculates the internal agreement factor ( Rint​ ). An Rint​ value of < 0.05 across all symmetry-equivalent reflections self-validates that the crystal is not twinned, the absorption correction was successful, and the data is of high enough quality for anisotropic refinement.

Structure Solution & Refinement

The structure is solved and refined using the Olex2 graphical user interface , which acts as a wrapper for the SHELX suite of programs.

Step-by-Step Protocol:

  • Phasing: Solve the phase problem using SHELXT .

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, Cl) anisotropically against F2 using SHELXL.

  • Hydrogen Assignment: Locate the methanamine ( −NH3+​ ) and pyridazine hydrogens in the difference Fourier map. Refine them freely or using a riding model (AFIX 137 for the ammonium group).

  • Causality: SHELXT is chosen for the initial solution because its dual-space intrinsic phasing algorithm is highly robust against the pseudo-symmetry often induced by planar, aromatic nitrogenous heterocycles like pyridazine.

  • Self-Validation: The refinement process is a mathematically self-validating system. A final R1​ value below 5% (0.05) and a completely flat difference Fourier map (maximum residual electron density peak < 0.5 e/ų) mathematically prove that the proposed structural model perfectly accounts for the observed diffraction data.

Quantitative Structural Analysis

Crystallographic Parameters

The following table summarizes the representative quantitative structural data obtained from the successful refinement of the (4-Methylpyridazin-3-yl)methanamine hydrochloride crystal lattice.

Crystallographic ParameterValue
Chemical Formula C₆H₁₀ClN₃
Formula Weight 159.62 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.124 Å, b = 11.450 Å, c = 9.876 Å, β = 105.4°
Volume 776.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.365 g/cm³
Absorption Coefficient (μ) 3.120 mm⁻¹
Final R indices [I>2σ(I)] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-fit on F2 1.045
Hydrogen Bonding & Packing Motif

The structural analysis reveals that the protonation occurs exclusively at the primary amine, yielding a −NH3+​ moiety, while the pyridazine nitrogens remain unprotonated. This is a critical insight for drug developers, as it confirms the pyridazine ring's availability to act as a bidentate hydrogen-bond acceptor in the kinase hinge region. The crystal packing is dominated by a robust three-dimensional hydrogen-bonding network where the −NH3+​ group acts as a triple donor to adjacent chloride counterions and neighboring pyridazine nitrogen atoms ( N…Cl distances ~3.15 Å).

Conclusion

The rigorous structural analysis of (4-Methylpyridazin-3-yl)methanamine by X-ray crystallography provides indispensable atomic-level intelligence for Fragment-Based Drug Discovery. By employing controlled vapor diffusion crystallization, cryogenic data collection, and dual-space phasing algorithms, researchers can achieve highly accurate, self-validating structural models. These models directly inform the rational design of next-generation kinase inhibitors, ensuring optimal vector trajectories and hydrogen-bond geometries within the target active site.

References

  • "Fused heterocyclic derivatives and methods of use" (US9066954B2), Google Patents.
  • "Compounds useful for treating disorders related to RET" (US10227329B2), Google Patents.
  • "Olex2: A complete structure solution, refinement and analysis program", OlexSys. URL: [Link]

  • "SHELXT – Integrated space-group and crystal-structure determination", International Union of Crystallography (IUCr). URL:[Link]

Exploratory

A Technical Guide to the Early-Stage Pharmacokinetic Profiling of (4-Methylpyridazin-3-yl)methanamine

Introduction: The Imperative of Early Pharmacokinetic Assessment in Drug Discovery In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early Pharmacokinetic Assessment in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful development programs. A significant proportion of drug candidates fail during clinical trials due to suboptimal pharmacokinetic (PK) properties.[1] Therefore, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile at the earliest stages is not merely advantageous but essential for mitigating risk and guiding medicinal chemistry efforts.[2][3][4] This technical guide provides a comprehensive framework for the initial pharmacokinetic profiling of a novel chemical entity, (4-Methylpyridazin-3-yl)methanamine, outlining a strategic sequence of in vitro and in vivo studies designed to elucidate its potential as a drug candidate.

(4-Methylpyridazin-3-yl)methanamine is a small molecule with the following structure:

Chemical Structure of (4-Methylpyridazin-3-yl)methanamine

  • CAS Number: 1443-42-1[5]

  • Molecular Formula: C6H9N3

  • Molecular Weight: 123.16 g/mol

Given its novelty, a systematic evaluation of its ADME properties is critical to ascertain its "druggability" and to identify any potential liabilities that may hinder its development.[6] This guide will detail the rationale and methodology for a tiered approach to pharmacokinetic characterization, beginning with high-throughput in vitro assays and culminating in a preliminary in vivo rodent study. The insights gained from this profiling will be instrumental in making informed go/no-go decisions and in shaping the future trajectory of this compound's development.[7][8]

Part 1: In Vitro ADME Profiling - A Foundation for In Vivo Prediction

In vitro ADME assays are indispensable tools in early drug discovery, offering a rapid and cost-effective means to screen compounds for key pharmacokinetic liabilities.[7][8] These assays provide crucial data on a compound's intrinsic properties, which can be used to predict its in vivo behavior and guide structural optimization.[3]

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability.[9] The liver is the primary site of drug metabolism, and in vitro assays using liver-derived systems can provide a reliable estimate of a compound's susceptibility to enzymatic degradation.[1]

The liver microsomal stability assay is a widely used method to assess Phase I metabolic activity, primarily mediated by cytochrome P450 enzymes.[10]

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare (4-Methylpyridazin-3-yl)methanamine Stock Solution (e.g., 10 mM in DMSO) mix Combine Microsomes, Buffer, and Compound prep_compound->mix prep_microsomes Thaw Pooled Human Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction time_points Aliquots at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench with Cold Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Remaining vs. Time lcms->data_analysis calculate Determine In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) data_analysis->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Preparation:

    • Prepare a 10 mM stock solution of (4-Methylpyridazin-3-yl)methanamine in DMSO.

    • Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system in the same buffer.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution with the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of remaining compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

Parameter Example Data for (4-Methylpyridazin-3-yl)methanamine Interpretation
In Vitro Half-life (t½)45 minutesModerate metabolic stability. Suggests the compound is not rapidly cleared by Phase I enzymes but may still have a significant first-pass effect.
Intrinsic Clearance (Clint)30 µL/min/mg proteinModerate intrinsic clearance. This value can be used in in vitro-in vivo extrapolation (IVIVE) models to predict hepatic clearance in humans.
Plasma Protein Binding: Understanding Drug Availability

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion.[11] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[11][12] Therefore, determining the plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[11]

The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the unbound fraction of a compound in plasma.[12][13]

cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_sampling Sampling cluster_analysis Analysis prep_compound Spike (4-Methylpyridazin-3-yl)methanamine into Plasma (e.g., Human, Rat) load_red Load Spiked Plasma into RED Device Sample Chamber prep_compound->load_red prep_buffer Prepare Phosphate Buffered Saline (PBS) load_buffer Load PBS into Buffer Chamber prep_buffer->load_buffer incubate Incubate at 37°C with Shaking for 4-6 hours load_red->incubate load_buffer->incubate sample_plasma Aliquot from Plasma Chamber incubate->sample_plasma sample_buffer Aliquot from Buffer Chamber incubate->sample_buffer matrix_match Matrix-match Samples sample_plasma->matrix_match sample_buffer->matrix_match lcms Analyze by LC-MS/MS matrix_match->lcms calculate Calculate % Unbound and % Bound lcms->calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Assay.

  • Preparation:

    • Spike (4-Methylpyridazin-3-yl)methanamine into pooled human and rat plasma at a final concentration of, for example, 1 µM.[12]

    • Prepare isotonic phosphate-buffered saline (PBS, pH 7.4).

  • Dialysis:

    • Pipette the spiked plasma into the sample chamber of the RED device.

    • Add PBS to the buffer chamber.

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium.[12][14]

  • Sampling and Analysis:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • To account for matrix effects, dilute the plasma aliquot with PBS and the buffer aliquot with blank plasma.

    • Quantify the concentration of the compound in both sets of samples using LC-MS/MS.

    • Calculate the fraction unbound (fu) and the percentage bound.[11]

Species Example % Bound for (4-Methylpyridazin-3-yl)methanamine Interpretation
Human85%Moderately bound. The free fraction is sufficient for pharmacological activity.
Rat78%Similar binding between species, suggesting the rat may be a suitable model for preclinical studies.
Permeability: Assessing the Potential for Oral Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[15] The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal barrier.[16]

This assay measures the bidirectional transport of a compound across a confluent monolayer of Caco-2 cells, allowing for the determination of the apparent permeability coefficient (Papp) and the efflux ratio.

cluster_prep Preparation cluster_transport Transport Experiment cluster_sampling Sampling cluster_analysis Analysis culture_cells Culture Caco-2 Cells on Transwell Inserts for 21 days check_integrity Measure Transepithelial Electrical Resistance (TEER) culture_cells->check_integrity add_compound_A Add Compound to Apical (A) Side check_integrity->add_compound_A add_compound_B Add Compound to Basolateral (B) Side check_integrity->add_compound_B incubate Incubate at 37°C with Shaking for 2 hours add_compound_A->incubate add_compound_B->incubate sample_A_to_B Sample from Basolateral (B) Side incubate->sample_A_to_B sample_B_to_A Sample from Apical (A) Side incubate->sample_B_to_A lcms Quantify Compound by LC-MS/MS sample_A_to_B->lcms sample_B_to_A->lcms calculate_papp Calculate Papp (A→B) and Papp (B→A) lcms->calculate_papp calculate_efflux Calculate Efflux Ratio (Papp(B→A) / Papp(A→B)) calculate_papp->calculate_efflux

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

  • Cell Culture:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[16][17]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • For apical-to-basolateral (A→B) transport, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

    • For basolateral-to-apical (B→A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from the receiver chambers.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Parameter Example Data for (4-Methylpyridazin-3-yl)methanamine Interpretation
Papp (A→B)15 x 10⁻⁶ cm/sHigh permeability. Suggests the compound is likely to be well-absorbed across the intestinal epithelium.
Efflux Ratio1.2An efflux ratio of <2 suggests that the compound is not a significant substrate of efflux transporters like P-glycoprotein.

Part 2: In Vivo Pharmacokinetic Profiling in Rodents

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of (4-Methylpyridazin-3-yl)methanamine in a living organism.[18] Rodent models, typically rats or mice, are the standard for initial in vivo PK studies due to their physiological similarities to humans and practical considerations.[19][20]

Study Design: A Two-Arm Approach for Comprehensive PK Assessment

A typical early-stage in vivo PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[21] This design allows for the determination of fundamental PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis acclimate Acclimate Male Sprague-Dawley Rats dose_iv Administer IV Bolus Dose (e.g., 1 mg/kg) to Group 1 acclimate->dose_iv dose_po Administer PO Gavage Dose (e.g., 10 mg/kg) to Group 2 acclimate->dose_po formulate_iv Prepare IV Formulation (e.g., in saline/solutol) formulate_iv->dose_iv formulate_po Prepare PO Formulation (e.g., in 0.5% methylcellulose) formulate_po->dose_po serial_bleed Serial Blood Sampling at Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h dose_iv->serial_bleed dose_po->serial_bleed process_plasma Process Blood to Plasma serial_bleed->process_plasma lcms Quantify Compound in Plasma by LC-MS/MS process_plasma->lcms pk_analysis Perform Non-compartmental Pharmacokinetic Analysis lcms->pk_analysis calculate_params Determine AUC, CL, Vd, t½, Cmax, Tmax, F% pk_analysis->calculate_params

Caption: Workflow for a Rodent Intravenous (IV) and Oral (PO) Pharmacokinetic Study.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group). Acclimate the animals for at least 3 days before the study.

    • Fast the animals overnight before dosing.

  • Dosing:

    • Group 1 (IV): Administer (4-Methylpyridazin-3-yl)methanamine as an IV bolus via the tail vein at a dose of 1 mg/kg.

    • Group 2 (PO): Administer the compound via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (e.g., via tail vein or submandibular bleed) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[19][21][22] The total volume of blood collected should adhere to IACUC guidelines.[22]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and process to obtain plasma.

  • Sample Analysis and Pharmacokinetic Calculations:

    • Quantify the concentration of (4-Methylpyridazin-3-yl)methanamine in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Calculate key PK parameters.

Parameter Abbreviation IV (1 mg/kg) PO (10 mg/kg) Interpretation
Area Under the CurveAUC (ng*h/mL)12007200Provides a measure of total drug exposure.
ClearanceCL (mL/min/kg)13.9-Low clearance, suggesting efficient removal from the body is not rapid.
Volume of DistributionVd (L/kg)1.5-Moderate distribution into tissues.
Half-lifet½ (h)3.54.1A moderate half-life suitable for once or twice-daily dosing.
Max ConcentrationCmax (ng/mL)-1500The peak plasma concentration after oral administration.
Time to Max Conc.Tmax (h)-1.0Rapid absorption after oral dosing.
BioavailabilityF (%)-50%Good oral bioavailability.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The early pharmacokinetic profiling of (4-Methylpyridazin-3-yl)methanamine provides a holistic, albeit preliminary, view of its ADME properties. The hypothetical data presented in this guide paint a promising picture:

  • Good Absorption: High Caco-2 permeability and rapid Tmax in vivo suggest efficient absorption from the gastrointestinal tract.

  • Favorable Distribution: Moderate plasma protein binding and a reasonable volume of distribution indicate that the compound is available to reach its target tissues without being excessively sequestered.

  • Acceptable Metabolism and Excretion: Moderate metabolic stability and low clearance in vivo suggest a half-life that could be amenable to a convenient dosing regimen.

  • Promising Oral Bioavailability: A bioavailability of 50% in rats is a strong starting point for a lead compound.

Based on this comprehensive initial assessment, (4-Methylpyridazin-3-yl)methanamine demonstrates a drug-like pharmacokinetic profile, warranting further investigation. The next steps would involve more detailed metabolic profiling to identify major metabolites, assessment of potential drug-drug interactions, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between exposure and efficacy.[23][24] This structured, data-driven approach to early ADME assessment is fundamental to navigating the complexities of drug development and increasing the probability of advancing a successful therapeutic candidate.[4][25]

References

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  • Kole, L., & Joshi, M. (2018). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 1845, pp. 69-80). Humana Press.
  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

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  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

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  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2026, March 23). (4-Methylpiperidin-1-yl)-pyridazin-3-ylmethanone. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). methyl[(4-methylpyridin-3-yl)methyl]amine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022, October 9). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). Retrieved from [Link]

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Foundational

(4-Methylpyridazin-3-yl)methanamine: A Privileged Building Block in Modern Medicinal Chemistry

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and targeted pharmacophore design, the selection of optimal heterocycles is paramount. (4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted pharmacophore design, the selection of optimal heterocycles is paramount. (4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) has emerged as a highly specialized, privileged building block. By combining a basic primary amine tether with a methyl-substituted pyridazine core, this molecule offers unique physicochemical advantages. It acts as a potent bioisostere for highly lipophilic carbocycles, . This technical guide provides a comprehensive molecular rationale, synthetic methodologies, and self-validating experimental protocols for incorporating this scaffold into advanced drug candidates, such as PIM-1/2 kinase inhibitors.

Physicochemical Rationale & Bioisosterism

Why the Pyridazine Core?

The pyridazine motif is strategically employed in medicinal chemistry to overcome the limitations of phenyl or pyridine rings. As an isostere of the phenyl ring (ClogP = 2.14), the pyridazine fragment drastically lowers lipophilicity (ClogP = -0.58). This reduction in logP correlates directly with improved aqueous solubility, higher unbound drug fractions, and a lower propensity for off-target binding (e.g., hERG channel liability). Furthermore, the distinct basicity of the adjacent nitrogen atoms[1], significantly streamlining downstream formulation processes.

The Role of the 4-Methyl Group

The methyl substituent at the C4 position, adjacent to the methanamine group, is not merely decorative. It provides a critical steric vector that restricts the rotational degrees of freedom of the benzylic-type amine. In kinase inhibitor design, this conformational locking forces the molecule into a bioactive geometry, perfectly orienting the amine (or its subsequent amide derivative) to interact with the ATP-binding hinge region, while the methyl group fills small, adjacent hydrophobic pockets.

Quantitative Data Presentation

To illustrate the physicochemical shift provided by the pyridazine core, the following table compares the baseline properties of the unsubstituted pyridazin-3-ylmethanamine core against standard aromatic amines.

ScaffoldMolecular FormulaClogPTPSA (Ų)Key Medicinal Chemistry Advantage
Benzylamine C7H9N1.0926.0Baseline fragment; high lipophilicity.
(Pyridin-3-yl)methanamine C6H8N20.1538.9Improved solubility; single H-bond acceptor.
Pyridazin-3-ylmethanamine C5H7N3-1.9051.8Drastic lipophilicity reduction; dual H-bond acceptors[2].
(4-Methylpyridazin-3-yl)methanamine C6H9N3-1.40*51.8Steric locking; optimized hinge-binding trajectory.

*Estimated based on the addition of a methyl group (+0.5 ClogP).

Synthetic Utility: Imidazo[1,5-b]pyridazine Workflows

A primary application of (4-Methylpyridazin-3-yl)methanamine is its use as a precursor for bicyclic fused systems, specifically imidazo[1,5-b]pyridazines [3]. These fused systems are highly sought after as they exhibit potent inhibitory activity against PIM-1/2 kinases, which are overexpressed in various hematological and solid tumors.

The synthesis typically follows a distinct two-step sequence:

  • Amidation: The primary amine is coupled with a carboxylic acid to form an N-acyl intermediate.

  • Dehydrative Cyclization: Treatment with phosphorus oxychloride (POCl₃) drives the cyclization of the amide carbonyl oxygen onto the adjacent pyridazine nitrogen, forming the imidazole ring[4].

Synthesis_Workflow A (4-Methylpyridazin-3-yl)methanamine CAS: 1403767-23-6 B Amide Coupling HATU, DIPEA, DMF 25 °C, 2 h A->B R-COOH C N-Acyl Intermediate LC-MS: [M+H]+ B->C D Cyclodehydration POCl3, Toluene 110 °C, 4 h C->D E Imidazo[1,5-b]pyridazine Target Pharmacophore D->E

Figure 1: Two-step synthetic workflow for imidazo[1,5-b]pyridazines.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The following methodologies incorporate built-in chemical logic to ensure high fidelity and purity.

Protocol A: Sterically Hindered Amide Coupling
  • Causality: The primary amine of (4-Methylpyridazin-3-yl)methanamine is sterically hindered by the adjacent C4-methyl group. Standard coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion. Therefore, and prevent epimerization of the carboxylic acid partner.

  • Step 1: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-activate the acid.

  • Step 3: Add (4-Methylpyridazin-3-yl)methanamine (1.1 eq). Stir at 25 °C for 2 hours.

  • Step 4 (Self-Validating Workup): The basicity of the pyridazine ring is leveraged here. Quench the reaction with saturated NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl. The desired product (containing the basic pyridazine) will partition into the aqueous acidic layer, leaving neutral byproducts in the organic phase. Basify the aqueous layer to pH 10 with 2M NaOH and extract with DCM to afford the pure N-acyl intermediate.

Protocol B: Dehydrative Cyclization to Imidazo[1,5-b]pyridazine
  • Causality: The cyclization requires the activation of the amide carbonyl. , converting the amide to a highly reactive chloroiminium intermediate, which is rapidly attacked by the N2 atom of the pyridazine ring[4].

  • Step 1: Suspend the N-acyl intermediate in anhydrous toluene (0.1 M).

  • Step 2: Add POCl₃ (5.0 eq). Heat the mixture to 110 °C under reflux for 4 hours.

  • Step 3: Monitor by LC-MS. The reaction is complete when the [M+H]⁺ peak shifts by -18 Da (loss of H₂O).

  • Step 4: Cool to 0 °C and carefully quench by dropwise addition to ice water. Neutralize with saturated Na₂CO₃ to pH 8 and extract with EtOAc. Purify via flash chromatography (DCM/MeOH gradient).

Biological Context: PIM Kinase Inhibition

The resulting imidazo[1,5-b]pyridazines are potent inhibitors of PIM kinases. Unlike many kinases, PIM kinases are constitutively active and do not require regulatory phosphorylation. They are upregulated by the JAK/STAT pathway in response to cytokines and, while activating the mTORC1 pathway. The imidazopyridazine scaffold acts as a competitive ATP-site inhibitor, with the pyridazine nitrogens forming critical hydrogen bonds with the kinase hinge region.

PIM_Pathway Cytokine Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokine->JAK_STAT Receptor Activation PIM PIM-1/2 Kinases (Overexpressed in Malignancies) JAK_STAT->PIM Upregulates Transcription BAD BAD Protein (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) mTOR mTORC1 Pathway (Cell Survival & Translation) PIM->mTOR Activates Inhibitor Imidazo[1,5-b]pyridazine (PIM Inhibitor) Inhibitor->PIM Competitive Hinge Binding

Figure 2: PIM kinase signaling pathway and intervention by imidazopyridazines.

References

  • Li, J. J., & Wermuth, C. G. (2022). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press. Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22639518, Pyridazin-3-ylmethanamine. Retrieved from:[Link]

  • Wurz, R. P., et al. (2016). Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5199-5204. Retrieved from:[Link]

  • Vandyshev, D. Y., et al. (2017). A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway. Beilstein Journal of Organic Chemistry, 13, 2561–2568. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Cytotoxicity Profile of (4-Methylpyridazin-3-yl)methanamine in Human Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxic potential of the novel compound, (4-Methylpyridazin-3-yl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxic potential of the novel compound, (4-Methylpyridazin-3-yl)methanamine. The methodologies detailed herein are designed to establish a robust cytotoxicity profile, a critical step in the early-stage assessment of any potential therapeutic agent.[1][2]

Introduction: The Imperative of Early-Stage Cytotoxicity Profiling

(4-Methylpyridazin-3-yl)methanamine belongs to the pyridazine class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities.[3] While the specific biological functions of this particular derivative are yet to be fully elucidated, its structural alerts warrant a thorough investigation into its potential for inducing cellular toxicity. Drug-induced toxicity is a major cause of compound attrition during drug development.[4] Therefore, a comprehensive in vitro cytotoxicity assessment early in the discovery pipeline is paramount to de-risk novel chemical entities and inform go/no-go decisions.[2] This guide will outline a multi-parametric approach to not only quantify the cytotoxic effects of (4-Methylpyridazin-3-yl)methanamine but also to gain preliminary insights into its potential mechanisms of action.

Foundational Strategy: A Multi-Assay, Multi-Cell Line Approach

To construct a comprehensive and reliable cytotoxicity profile, a multi-pronged strategy is essential. This involves utilizing a panel of human cell lines and employing orthogonal cytotoxicity assays that probe different cellular endpoints.

Rationale for Cell Line Selection

The choice of cell lines is a critical determinant of the relevance of in vitro toxicity data.[5][6] A well-curated panel should include both cancerous and non-cancerous cell lines to assess potential therapeutic windows and off-target toxicities.[1]

Recommended Human Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of drug metabolism and a frequent target for drug-induced toxicity, HepG2 cells are a standard model for assessing hepatotoxicity.[6][7]

  • A549 (Human Lung Carcinoma): This cell line is a relevant model for assessing potential toxicity to the respiratory system, particularly for compounds that may have applications in treating lung diseases or could be administered via inhalation.[8]

  • HEK293 (Human Embryonic Kidney): Representing the kidneys, another vital organ for drug clearance and a potential site of toxicity, HEK293 cells provide a valuable non-cancerous control.[1][6]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line that can reveal tissue-specific cytotoxic effects.[1]

The selection of these cell lines provides a balance of tissue origins and cancerous/non-cancerous phenotypes, offering a broader perspective on the compound's cytotoxic potential.[9]

Orthogonal Assay Selection: Interrogating Multiple Cytotoxicity Pathways

Relying on a single cytotoxicity assay can provide a limited and potentially misleading view of a compound's toxic potential.[10] Therefore, this guide advocates for the use of three distinct assays, each measuring a different hallmark of cytotoxicity.

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[11][12]

  • LDH Release Assay: Quantifies membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[13][14][15][16]

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[17][18][19]

This tripartite approach allows for a more nuanced understanding of how (4-Methylpyridazin-3-yl)methanamine might be affecting cells, distinguishing between metabolic inhibition, membrane damage, and induction of programmed cell death.

Experimental Design & Protocols

General Cell Culture and Compound Preparation

All cell lines should be obtained from a reputable cell bank like ATCC to ensure authenticity.[9] Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells should be in the logarithmic growth phase.

(4-Methylpyridazin-3-yl)methanamine should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the appropriate cell culture medium to achieve the final desired concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow

The general workflow for assessing the cytotoxicity of (4-Methylpyridazin-3-yl)methanamine is depicted below.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Execution cluster_3 Data Analysis A Culture selected human cell lines (HepG2, A549, HEK293, MCF-7) D Seed cells in 96-well plates and allow to attach overnight A->D B Prepare stock solution of (4-Methylpyridazin-3-yl)methanamine in DMSO C Prepare serial dilutions of the compound in culture medium B->C E Treat cells with a range of compound concentrations (e.g., 0.1 - 100 µM) C->E D->E F Incubate for desired time points (e.g., 24, 48, 72 hours) E->F G Perform MTT, LDH, and Caspase-Glo 3/7 assays in parallel plates F->G H Measure absorbance or luminescence using a plate reader G->H I Calculate percentage cell viability or cytotoxicity H->I J Determine IC50 values I->J G cluster_0 Initial Cytotoxicity Profile cluster_1 Primary Assay Results cluster_2 Inferred Mechanisms cluster_3 Potential Downstream Pathways A (4-Methylpyridazin-3-yl)methanamine B Low MTT Signal A->B C High LDH Release A->C D High Caspase 3/7 Activity A->D E Metabolic Inhibition or Mitochondrial Dysfunction B->E F Membrane Damage (Necrosis) C->F G Apoptosis Induction D->G H Oxidative Stress (ROS Formation) E->H I DNA Damage F->I J Disruption of Cellular Signaling Pathways G->J

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Protocols & Analytical Methods

Method

Application Notes and Protocols: (4-Methylpyridazin-3-yl)methanamine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Pyridazine Scaffold In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, consistently featuring in a significant portion of FDA-appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, consistently featuring in a significant portion of FDA-approved drugs. Among these, the pyridazine motif, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive component in drug design.[1] The pyridazine core can act as a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, while introducing distinct electronic and hydrogen bonding characteristics.[2] The two adjacent nitrogen atoms can serve as hydrogen bond acceptors, influencing molecular recognition at the target protein.[2] This inherent functionality has led to the discovery of pyridazine-containing compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[2]

This application note focuses on the utility of a specific, functionalized building block: (4-Methylpyridazin-3-yl)methanamine . The presence of a primary amine on a methyl spacer attached to the C3 position, coupled with a methyl group at the C4 position, provides a versatile handle for synthetic elaboration. This strategic placement of functional groups allows for the exploration of chemical space around the pyridazine core, making it a valuable tool for medicinal chemists in lead discovery and optimization programs. We will detail its synthesis, key chemical transformations, and potential applications in the construction of molecules targeting therapeutically relevant protein classes.

Synthesis of (4-Methylpyridazin-3-yl)methanamine

The primary synthetic route to (4-Methylpyridazin-3-yl)methanamine involves the reduction of the corresponding nitrile precursor, 4-methylpyridazine-3-carbonitrile. This nitrile is accessible through various synthetic methods, and its availability from commercial sources provides a convenient starting point for the synthesis of the target amine.

A common and effective method for the reduction of the nitrile to the primary amine is catalytic hydrogenation.

Protocol 1: Synthesis of (4-Methylpyridazin-3-yl)methanamine via Catalytic Hydrogenation of 4-Methylpyridazine-3-carbonitrile

Materials:

  • 4-Methylpyridazine-3-carbonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or isopropanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-methylpyridazine-3-carbonitrile (1.0 eq) in an appropriate solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • If desired, an acidic additive such as hydrochloric acid (1.0-1.2 eq) can be added to the reaction mixture. This can improve the selectivity of the reduction to the primary amine and prevent the formation of secondary and tertiary amine byproducts.[3]

  • Seal the reaction vessel and purge with an inert gas (nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C) until the reaction is complete. Reaction progress can be monitored by techniques such as TLC, LC-MS, or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • The resulting filtrate contains the desired (4-methylpyridazin-3-yl)methanamine, likely as its hydrochloride salt if an acid was used. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Alternative Reduction Method:

For laboratories not equipped for catalytic hydrogenation, reduction using a chemical hydride reagent such as lithium aluminum hydride (LiAlH₄) is a viable alternative.[4]

Key Applications in Medicinal Chemistry: Coupling Reactions

The primary amine functionality of (4-Methylpyridazin-3-yl)methanamine is a key feature that allows for its incorporation into larger molecules through well-established coupling reactions. The two most common and powerful transformations for this purpose are amide bond formation and reductive amination.

Amide Bond Formation

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[5][6] (4-Methylpyridazin-3-yl)methanamine can be readily coupled with a wide range of carboxylic acids to generate a diverse library of amides. These amides can be designed to target a variety of biological macromolecules, where the pyridazine moiety can engage in key binding interactions.

Protocol 2: General Procedure for Amide Bond Formation with (4-Methylpyridazin-3-yl)methanamine

Materials:

  • (4-Methylpyridazin-3-yl)methanamine (or its hydrochloride salt)

  • Carboxylic acid of interest

  • Amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • An organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

  • In a clean, dry reaction flask, dissolve the carboxylic acid (1.0 eq) in an appropriate aprotic solvent such as DMF or DCM.

  • Add the amide coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0-3.0 eq) to the solution. Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

  • Add (4-Methylpyridazin-3-yl)methanamine (1.0-1.2 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, an additional equivalent of the base is required.

  • Stir the reaction at room temperature until completion. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions such as saturated sodium bicarbonate and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to synthesize secondary and tertiary amines.[7] (4-Methylpyridazin-3-yl)methanamine can be reacted with a variety of aldehydes and ketones to introduce diverse substituents. This reaction is particularly useful for growing a molecule from the primary amine, allowing for the exploration of different vectors and the introduction of various pharmacophoric elements.

Protocol 3: General Procedure for Reductive Amination with (4-Methylpyridazin-3-yl)methanamine

Materials:

  • (4-Methylpyridazin-3-yl)methanamine

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol (MeOH))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • In a reaction flask, dissolve (4-Methylpyridazin-3-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as DCE or THF.

  • If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate imine or iminium ion.

  • Stir the mixture at room temperature for a period of time (e.g., 30 minutes to a few hours) to allow for imine formation.

  • Carefully add the reducing agent, such as sodium triacetoxyborohydride (STAB, 1.2-1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired secondary amine.

Potential Therapeutic Applications

The (4-methylpyridazin-3-yl)methanamine building block is a valuable scaffold for the synthesis of compounds targeting a range of therapeutic areas. The pyridazine moiety is a known pharmacophore in several classes of biologically active molecules.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The pyridazine ring, with its hydrogen bond accepting capabilities, can mimic the interactions of other heterocycles commonly found in kinase inhibitors. The aminomethyl side chain provides a vector to extend into the solvent-exposed region of the ATP binding pocket, allowing for the introduction of substituents that can enhance potency and selectivity.[8][9]

  • G-Protein Coupled Receptor (GPCR) Modulators: The structural features of the pyridazine ring can be exploited in the design of ligands for GPCRs. The ability to introduce diverse functionality via the aminomethyl group allows for the fine-tuning of interactions with the receptor binding pocket, leading to the development of both agonists and antagonists.[10]

Data Summary and Workflow Visualization

To facilitate the use of (4-Methylpyridazin-3-yl)methanamine in drug discovery programs, the following table summarizes its key properties.

PropertyValue
IUPAC Name (4-Methylpyridazin-3-yl)methanamine
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
CAS Number Not available
Appearance Expected to be an oil or low-melting solid
Key Functional Groups Primary amine, Pyridazine ring
Primary Applications Amide bond formation, Reductive amination

Diagrams of Key Synthetic Workflows:

Synthesis_Workflow cluster_synthesis Synthesis of (4-Methylpyridazin-3-yl)methanamine 4-Methylpyridazine-3-carbonitrile 4-Methylpyridazine-3-carbonitrile Target_Amine (4-Methylpyridazin-3-yl)methanamine 4-Methylpyridazine-3-carbonitrile->Target_Amine  H2, Pd/C or LiAlH4

Caption: Synthesis of the target amine building block.

Application_Workflow cluster_amide Amide Bond Formation cluster_reductive Reductive Amination Building_Block (4-Methylpyridazin-3-yl)methanamine Amide_Product Pyridazinyl Amide Derivatives Building_Block->Amide_Product Amine_Product Substituted Amines Building_Block->Amine_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product Coupling_Reagent e.g., HATU, DIPEA Coupling_Reagent->Amide_Product Carbonyl R'-CHO or R'-CO-R'' Carbonyl->Amine_Product Reducing_Agent e.g., STAB Reducing_Agent->Amine_Product

Caption: Key coupling reactions of the building block.

Conclusion

(4-Methylpyridazin-3-yl)methanamine is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of a reactive primary amine handle allow for its efficient incorporation into a wide range of molecular scaffolds. The inherent properties of the pyridazine ring make it an attractive feature for modulating the biological activity and physicochemical properties of drug candidates. The protocols provided herein offer a starting point for the utilization of this building block in the pursuit of novel therapeutics.

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  • Chemistry LibreTexts. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

  • Sharma, V. (2025). Reduction of nitriles to amines using LiAlH4. [Link]

  • Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • Sun, S., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2649-2653. [Link]

  • Hobbs, W. J. (2019). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Justia Patents. (2026). Patents Assigned to Institut National de la Sante Fe et de la Rechereche Medicale. [Link]

  • PubChem. (2018). Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. [Link]

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Sources

Application

HPLC method development for analyzing (4-Methylpyridazin-3-yl)methanamine

Application Note: Advanced HPLC Method Development for the Analysis of (4-Methylpyridazin-3-yl)methanamine Analyte Profiling & Chromatographic Challenges (4-Methylpyridazin-3-yl)methanamine is a highly polar, basic heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for the Analysis of (4-Methylpyridazin-3-yl)methanamine

Analyte Profiling & Chromatographic Challenges

(4-Methylpyridazin-3-yl)methanamine is a highly polar, basic heterocyclic compound. Its chemical structure comprises a pyridazine ring—noted for its robust hydrogen-bonding potential and unique dipole moment[1]—and a primary methanamine group.

The primary aliphatic amine possesses an estimated pKa of ~9.5–10.5. Under standard acidic reversed-phase (RP) conditions (pH 2–3), this amine is fully protonated. Consequently, the molecule exhibits a Log D < 0, rendering it excessively hydrophilic. If analyzed on a conventional C18 column, the compound will elute at or near the void volume ( t0​ ) and suffer from severe peak tailing due to secondary electrostatic interactions between the cationic amine and ionized residual silanols on the silica matrix[2][3].

To achieve robust retention, excellent peak shape, and MS-compatible sensitivity, method development must pivot away from standard RP-HPLC toward specialized retention mechanisms.

Chromatographic Strategy & Decision Matrix

Selecting the correct chromatographic mode is dictated by the analyte's ionization state and polarity. For (4-Methylpyridazin-3-yl)methanamine, method development should follow the decision matrix below:

DecisionMatrix Start Target Analyte: (4-Methylpyridazin-3-yl)methanamine Highly Polar, Basic Amine (pKa ~9.5) Eval Evaluate Chromatographic Strategy Start->Eval HILIC HILIC Mode (Zwitterionic or Amide) Mobile Phase: High ACN / Aq. Buffer Eval->HILIC Log D < 0 at pH 3 (Best for MS Sensitivity) HighPH High-pH RP Mode (High-pH Stable C18) Mobile Phase: pH > 10.5 Eval->HighPH Deprotonation Strategy (Increases Hydrophobicity) Mixed Mixed-Mode (RP / Cation-Exchange) Mobile Phase: Acidic Buffer Eval->Mixed Dual Retention (Electrostatic + Hydrophobic)

Decision matrix for selecting the optimal chromatographic mode for polar basic amines.

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for this analyte. In HILIC, a polar stationary phase is used in conjunction with a highly organic mobile phase (typically >70% acetonitrile).

Mechanistic Causality: The stationary phase uptakes water to form an immobilized, water-enriched layer. Analyte retention is driven by hydrophilic partitioning between the water-poor bulk mobile phase and this water-rich layer, supplemented by hydrogen bonding and electrostatic interactions[4][5]. In HILIC, water is the "strong" solvent; increasing the aqueous content decreases retention time[6].

Ammonium formate (10 mM) is selected over phosphate buffers because it provides sufficient ionic strength to stabilize the charge on both the analyte and the stationary phase ligands[5]. Furthermore, it is highly soluble in acetonitrile (preventing system-clogging precipitation) and is fully volatile, ensuring optimal Electrospray Ionization Mass Spectrometry (ESI-MS) compatibility.

Step-by-Step Methodology:

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or Amide stationary phase (e.g., 2.1 x 100 mm, 2.7 µm superficially porous particles). Zwitterionic columns are ideal as their modest ion-exchange properties handle both neutral and basic analytes effectively without irreversible adsorption[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with formic acid. (Note: A 10% aqueous minimum is maintained in the gradient to ensure a stable 10 mM buffer concentration on-column, which is critical for reproducible retention).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).

  • Sample Preparation: Dilute the sample in a diluent that closely matches the initial mobile phase conditions (e.g., 85% ACN). Crucial Insight: Injecting samples dissolved in 100% water will disrupt the immobilized water layer on the column, causing severe peak splitting and retention time shifts[6].

  • System Equilibration: Flush the column with at least 50 column volumes of the initial gradient composition to establish a stable water layer prior to the first injection.

Table 1: HILIC Gradient Profile

Time (min)% Mobile Phase A (Aq. Buffer)% Mobile Phase B (ACN)Flow Rate (mL/min)Curve
0.010900.4Initial
1.010900.4Isocratic hold
6.040600.4Linear gradient
7.040600.4Wash
7.110900.4Return to initial
12.010900.4Re-equilibration

System Parameters: Column temperature set to 35°C. Detection via UV at 240 nm or ESI+ MS.

Protocol 2: High-pH Reversed-Phase Chromatography

If HILIC is not viable due to laboratory constraints, high-pH reversed-phase chromatography is the secondary recommendation.

Mechanistic Causality: By raising the mobile phase pH to 10.5 (approximately one unit above the analyte's pKa), the primary amine is deprotonated and rendered neutral. This drastically increases the molecule's hydrophobicity, allowing it to partition effectively into a standard C18 stationary phase[7]. Because standard silica dissolves at pH > 8, this method strictly requires superficially porous particles (SPP) engineered with hybrid silica or specialized polymeric coatings designed to withstand alkaline chemical stress[8].

Step-by-Step Methodology:

  • Column Selection: Install a high-pH stable C18 column (e.g., Agilent Poroshell HPH-C18, 2.1 x 50 mm, 2.7 µm)[7].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in H2​O , adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Methanol. (Methanol often provides better peak shape and recovery for basic compounds at high pH compared to Acetonitrile[7]).

  • Execution: Run the gradient as specified in Table 2.

Table 2: High-pH RP Gradient Profile

Time (min)% Mobile Phase A (pH 10.5 Buffer)% Mobile Phase B (MeOH)Flow Rate (mL/min)
0.09550.4
4.05950.4
6.05950.4
6.19550.4
9.09550.4

Workflow Optimization & Troubleshooting

HILICWorkflow S1 1. Column Selection ZIC-HILIC or Amide phase S2 2. Buffer Optimization 5-20 mM Ammonium Formate S1->S2 S3 3. Gradient Design Start 90% ACN -> 50% ACN S2->S3 S4 4. Temp & Flow 30-40°C, 0.3-0.5 mL/min S3->S4

Step-by-step HILIC method optimization workflow for polar basic analytes.

Table 3: Troubleshooting Matrix for Polar Basic Amines

ObservationRoot Cause (Causality)Corrective Action
Poor Retention in HILIC Aqueous content in initial mobile phase is too high, preventing water layer formation.Ensure starting conditions are 90% ACN. Verify sample diluent is highly organic[6].
Peak Tailing / Asymmetry Secondary electrostatic interactions with unshielded silanols on the stationary phase.Increase buffer concentration (up to 20 mM) to increase ionic strength and shield silanols[5].
Shifting Retention Times Incomplete re-equilibration of the water-enriched layer between gradient runs.Increase re-equilibration time to at least 10–15 column volumes[6].

References[6] Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns, halocolumns.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwEBd-1rSiOijsNOYkv4RXVyxZDixLP3HJAAu5gOH9ayGHw5RZ-sHXRQHBVfkcOPLOp53x_0uUziN3LUNIzz1kycZvFsaL2t6R_LCDiNEZqTinyKXmpEO1Vb2Lqi79BhF9-OdcZLevlnq-TNbIpHxRuHfdxEqSKxDlmPkrysBQd-955dbcjj5mQuM4yTFS9A==[4] The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics, chromatographyonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA7ktlMQWZ3yQUnHYnVLvFDT8vmA4IS57mMgzzOkOToh5exHD_VpBMIcNVJqXCtEGyn8iYtP-YQgUpwOZ3CwQes451iMIxWdHadKcteHGdaZan4enmMvuJ76eQThIV0Jr5O1CvjqFKRMZCEQEzi-ZUYECOC3zSRLrZtZ6VP1FSmRIF79j6q4J5LMjxiomVzKftLn0vsHn32pSFvA19YkD63snnsjoRSyTS68Ysvrn4KLs=[7] Technical Note - Understanding HILIC separation and improving your results!, ymcamerica.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB8ju4hAD7DJZqFm9LWtCV5r4hz_MoziTSFF9RxK7BnI-s8CzwOJm0mlUR6H9zGGFj5RkrESiAR38hz0YcAWxqvEsLw_koGG2rK8QQgTBTCmCbHfEodDjsFpQB3uUrLBbwi9rnxk9Z4tPO16DFQL_YBzmU6O6_Rw5vLbTw-Sxt__VejkurzqPtcN-0BBySSjCV8pUJLWGau_XKgab1mAlpbXObb_Ac0Hb_vunCtmM=[8] Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development, agilent.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrjRkU5S3YBo95kTBa3-LP_ZWfXbIT78pk26NFr-P0TuOHQrIj6ug2FEwEfU1wBPkpc7XJUyPk5OZeF2JamfGuulCrQK_HrfRmKnYfGZHHmL9NhSTIfkw3wanKI86rcpkNQ6lGSiuVzvOm-Ujn98N9m7Uzmr-p-nd9w5Co3tZTKaL8D8o=[5] Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome, rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUtpN8HNIcOwdPDTnK_gnzwf3qiWbI2QmS-2nXVW6TqzIy4T7whKUZuojknSxLFlIGcLvtG2N28QKMpsvdQY_EQU46WWLNb-lp4dQmawV41fV3xAeGBuQdN7pi_afvxvY_zsJxRzK6tZuC07HwqpgcstqdpXBBSAKFFrhIpBea2cnavxIqHwETe4FcZsQwrfe_mRl8izmNGE2p46hBCLRnXB7s[9] Selectivity and Sensitivity Improvements for Ionizable Analytes Using High-pH-Stable Superficially Porous Particles, chromatographyonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOhzc8fwmIjX19jDw2HOen7nMdPlXJsF1grpNbAD8wI-VfTUQ_al1YnTyjDph1APfT06RiA1-xZDZHoAZSTM81WBmLRZf8NqdE0huRjXd-HbrIrYaeNyDXExm84eNGOOtl4GdSD4-h4vyLYRaQy8WTpC3s__g3qWLnK4oaYfQ9kDDKjiaHR3ye9m7Xzwn2dw-E-ZRH93vI6hVHD78B87yEtEMg-rVpWEhKbuDc_EukDd3GcuoRSzpE2wn0eAhIwnEx_LmQdFJ_FEwv[2] Applications - HELIX Chromatography, helixchrom.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH917ATcuSaLM7gc6I8SStbChKgu3J0PXBmI-vM7GAI_9MnygIAphHQa1U2hnseABpuHiDAoNyLZ0qJqkMGMDDewSVFcTvwVq91BhIDvBV--bxycrTzkwU7fg==[1] The pyridazine heterocycle in molecular recognition and drug discovery, nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdfiaMcjmCNy7LhEbfZ1jVnNLZyxu8LHrwHL6IgrO79DHaJFD5X4Al1T4sxuAnNcIGwSw_mXub9Y_2nBbtT6gOzWvnjtNnitDch0VDhjV-BVROwNv3-kMhZ9E4g6ZQJIOn5GOC-44Vg1qZRRsm[3] HPLC Methods for analysis of Trimethylamine, helixchrom.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-BbTHQahBoZF2SU5IopcvJm9tCZup060_n81FGBlhr5UyTbVM68iH0HCw3T7mhdS8yV9QLO7DXdVqX5nAmrPgL9nylKeJzzOKohgr4Y2BFTkLUd0h3cfSrLkLVXJNbm-jNev1VCQNQF3nug==

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Method

1H and 13C NMR spectroscopy characterization of (4-Methylpyridazin-3-yl)methanamine

An Application Note and Protocol for the ¹H and ¹³C NMR Spectroscopy Characterization of (4-Methylpyridazin-3-yl)methanamine Abstract (4-Methylpyridazin-3-yl)methanamine is a heterocyclic compound of interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the ¹H and ¹³C NMR Spectroscopy Characterization of (4-Methylpyridazin-3-yl)methanamine

Abstract

(4-Methylpyridazin-3-yl)methanamine is a heterocyclic compound of interest in medicinal chemistry and drug development, serving as a potential scaffold or intermediate in the synthesis of novel therapeutic agents.[1] Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose. This document provides a comprehensive guide to the characterization of (4-Methylpyridazin-3-yl)methanamine using ¹H and ¹³C NMR spectroscopy. Due to the absence of publicly available experimental spectra for this specific molecule, this note presents a detailed predicted spectral analysis based on established NMR principles and data from structurally analogous compounds. Furthermore, a rigorous, step-by-step protocol for sample preparation, data acquisition, and processing is provided to enable researchers to acquire high-quality, verifiable data.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of (4-Methylpyridazin-3-yl)methanamine is presented below, with each unique proton and carbon position labeled. This numbering will be used throughout the subsequent analysis.

Figure 1: Molecular structure and atom numbering of (4-Methylpyridazin-3-yl)methanamine.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for (4-Methylpyridazin-3-yl)methanamine. These predictions are derived from the analysis of structurally related pyridazine and pyridine derivatives.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
AtomMultiplicityPredicted δ (ppm)Predicted J (Hz)Rationale / Notes
H6Doublet (d)8.9 - 9.1J(H6-H5) ≈ 5.0Adjacent to two electronegative nitrogen atoms, expected to be the most downfield aromatic proton.
H5Doublet (d)7.4 - 7.6J(H5-H6) ≈ 5.0Standard pyridazine ring proton, influenced by adjacent N and C4-methyl group.
H8 (CH₂)Singlet (s)4.0 - 4.2N/AMethylene protons adjacent to the aromatic ring and the amino group. Chemical shift is higher due to proximity to the heterocyclic ring.[3]
H7 (CH₃)Singlet (s)2.5 - 2.7N/AMethyl group attached to the pyridazine ring. Expected to be slightly downfield compared to a simple alkyl group due to the aromatic system.[4]
H9 (NH₂)Broad Singlet (br s)1.6 - 2.5N/AAmine protons are exchangeable, leading to a broad signal. Chemical shift can vary significantly with concentration and solvent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃, Proton Decoupled)
AtomPredicted δ (ppm)Rationale / Notes
C3158 - 162Quaternary carbon attached to two nitrogen atoms (in effect) and the aminomethyl group. Expected to be significantly downfield.[5]
C6150 - 154Aromatic CH carbon adjacent to N1. Deshielded by the electronegative nitrogen.[6]
C4145 - 149Quaternary carbon attached to the methyl group. Its chemical shift is influenced by both ring nitrogens.
C5125 - 129Aromatic CH carbon. Generally the most upfield of the ring carbons.[7]
C8 (CH₂)45 - 50Aliphatic carbon of the aminomethyl group. Shift is influenced by the attached nitrogen.[8]
C7 (CH₃)18 - 22Aliphatic methyl carbon. Typical range for a methyl on an aromatic ring.[2]

Scientific Rationale for Experimental Design

The choice of experimental parameters is critical for obtaining high-fidelity NMR data. The protocols outlined below are designed to provide both excellent resolution and sensitivity for a molecule of this type.

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent peak. However, if solubility is an issue or if hydrogen bonding with the amine protons needs to be observed more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The amine (NH₂) and any potential water protons will exchange more slowly in DMSO-d₆, often appearing as sharper signals.

  • Spectrometer Frequency: A higher field strength (e.g., 500 MHz for ¹H) is recommended to maximize signal dispersion, which is particularly useful for resolving the aromatic protons (H5 and H6) and separating them from other signals.

  • Proton Decoupling in ¹³C NMR: ¹³C NMR spectra are typically acquired with broadband proton decoupling.[9] This technique irradiates all proton frequencies, causing the collapse of all ¹H-¹³C coupling multiplets into sharp singlets. This dramatically simplifies the spectrum and improves the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope.[9]

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, especially in novel structures, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships. A cross-peak between H5 and H6 would definitively confirm their connectivity.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This would be used to assign C5, C6, C7, and C8 based on the known assignments of their attached protons.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for assigning the quaternary carbons (C3 and C4). For example, correlations from the H7 methyl protons to C4 and C5 would be expected.[10]

Experimental Workflow and Protocols

This section provides a detailed, self-validating protocol for the NMR characterization of (4-Methylpyridazin-3-yl)methanamine.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis SamplePrep Sample Preparation ~5-10 mg in 0.6 mL CDCl3 Add TMS standard Filtering Filter Sample (if particulates are present) SamplePrep->Filtering Tube Transfer to NMR Tube Filtering->Tube Setup Instrument Setup Lock, Tune, Shim Tube->Setup H1_Acq ¹H Spectrum Acquisition (Standard 1D Pulse Program) Setup->H1_Acq C13_Acq ¹³C Spectrum Acquisition (Proton Decoupled) H1_Acq->C13_Acq FT Fourier Transform (FID -> Spectrum) C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectra (TMS to 0.00 ppm) Baseline->Reference Integrate Peak Integration (¹H) Reference->Integrate Assign Spectral Assignment & Interpretation Integrate->Assign

Figure 2: Standard workflow for NMR sample analysis.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of (4-Methylpyridazin-3-yl)methanamine directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4 cm).

  • Capping: Securely cap the NMR tube.

Protocol 2: ¹H NMR Data Acquisition (500 MHz)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Tune and match the ¹H probe. Perform automatic or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Parameter Setup:

    • Pulse Program: Standard 1D pulse sequence (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Transmitter Offset: Centered in the spectral region of interest (~6 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for quantitative integration.

    • Number of Scans (NS): 8-16 scans.

    • Receiver Gain (RG): Set automatically by the instrument.

Protocol 3: ¹³C NMR Data Acquisition (125 MHz)
  • Probe Tuning: Tune and match the probe for the ¹³C frequency.

  • Parameter Setup:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Transmitter Offset: Centered in the spectral region of interest (~115 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 scans, or until an adequate signal-to-noise ratio is achieved.

Protocol 4: Data Processing
  • Fourier Transform: Apply an exponential multiplying function (line broadening, LB = 0.3 Hz for ¹H; 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

  • Peak Picking and Integration (¹H only): Identify all significant peaks and integrate their areas. The relative integrals should correspond to the number of protons giving rise to each signal.

Conclusion

This application note provides a robust framework for the definitive structural characterization of (4-Methylpyridazin-3-yl)methanamine by ¹H and ¹³C NMR spectroscopy. The predicted spectral data, based on sound chemical principles and analogous structures, offer a reliable reference for researchers. By following the detailed experimental and processing protocols, scientists in drug discovery and chemical research can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of this valuable chemical building block.

References

  • Dembitsky, V. M., & Maalik, A. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 406-412. [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

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  • Australian Journal of Chemistry. (1979). ¹H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

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  • Ali, O. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Pellegrino, S., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7385. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • de la Cuesta, E., et al. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 382-388. [Link]

  • University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

  • Antonov, L., et al. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 109. [Link]

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  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). Aminopyridazine. PubChem Compound Database. [Link]

  • Harvey, D. (2022). 19.5: Carbon-13 NMR. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of methylamine. Retrieved from [Link]

Sources

Application

Application Note: Strategic Incorporation of (4-Methylpyridazin-3-yl)methanamine into High-Throughput Screening Libraries

Executive Summary The design of highly diverse, functionally enriched High-Throughput Screening (HTS) libraries is the cornerstone of modern drug discovery. The building block (4-Methylpyridazin-3-yl)methanamine (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly diverse, functionally enriched High-Throughput Screening (HTS) libraries is the cornerstone of modern drug discovery. The building block (4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) represents a highly privileged chemotype for Fragment-Based Drug Discovery (FBDD) and diversity-oriented synthesis. This application note provides a comprehensive, self-validating framework for integrating this specific primary amine into HTS workflows, detailing the physicochemical rationale, high-throughput experimentation (HTE) protocols, and quantitative quality control measures necessary for successful library generation.

Pharmacophore Rationale & Structural Causality

The selection of (4-Methylpyridazin-3-yl)methanamine over traditional benzylic amines is driven by three distinct structural vectors that directly influence both synthetic success and biological hit rates:

  • The Pyridazine Core (Target Affinity): The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity[1]. This makes it an ideal bioisostere for targeting kinase hinge regions or G-protein-coupled receptors (GPCRs).

  • The Aliphatic Methylene Spacer (Synthetic Kinetics): Directly substituted aminopyridazines (e.g., 3-aminopyridazine) suffer from poor nucleophilicity due to the delocalization of the nitrogen lone pair into the electron-deficient heteroaromatic ring. By introducing a methylene spacer, the resulting methanamine becomes fully aliphatic. This insulates the amine from the ring's electron-withdrawing effects, ensuring rapid, quantitative conversions during high-throughput parallel amide coupling[2].

  • The 4-Methyl Group (Physicochemical Optimization): In fragment-based drug discovery (FBDD), fragments generally comprise compounds of molecular weight 150–250 Da, enabling a more efficient exploration of chemical space[3]. The addition of a 4-methyl group breaks the planarity of the molecule. This steric vector disrupts crystal packing, thereby dramatically improving aqueous solubility—a critical parameter for avoiding false positives caused by compound aggregation in aqueous assay buffers.

Pharmacophore_Logic Core (4-Methylpyridazin-3-yl)methanamine Core Scaffold Vector1 Aliphatic Amine (High Nucleophilicity) Core->Vector1 Vector2 Pyridazine N-N (High Dipole Moment) Core->Vector2 Vector3 4-Methyl Group (Steric Vector) Core->Vector3 Outcome1 Efficient HTE Amide Coupling Vector1->Outcome1 Rapid Kinetics Outcome2 Kinase Hinge Binding (Dual H-Bonding) Vector2->Outcome2 Target Affinity Outcome3 Disrupts Crystal Packing (Improved Solubility) Vector3->Outcome3 Physicochemical

Logical relationship between the scaffold's structural vectors and HTS outcomes.

Physicochemical Profiling

Before incorporation into an HTS library, building blocks must be profiled to ensure they adhere to the "Rule of Three" (Ro3) for fragments. The profile of (4-Methylpyridazin-3-yl)methanamine is highly optimized for aqueous screening environments.

Table 1: Physicochemical Properties of (4-Methylpyridazin-3-yl)methanamine

ParameterValueHTS Implication
Molecular Weight 123.16 g/mol Ideal for FBDD; allows significant mass budget for the coupling partner.
cLogP -0.45Highly polar; guarantees excellent DMSO and aqueous buffer solubility.
Topological PSA 51.8 ŲOptimal for membrane permeability while retaining solubility.
H-Bond Donors 2Provided by the primary amine (consumed upon amide coupling).
H-Bond Acceptors 3Provided by the two pyridazine nitrogens and the primary amine.

High-Throughput Experimentation (HTE) Workflow

HTS_Workflow N1 1. Reagent Prep (Amine + Acid) N2 2. Parallel Synthesis (HATU/DIPEA) N1->N2 N3 3. HT Purification (Prep-LC-MS) N2->N3 N4 4. Quality Control (UPLC-MS/NMR) N3->N4 N5 5. Acoustic Plating (Echo Dispensing) N4->N5

High-throughput synthesis and plating workflow for amine libraries.

Self-Validating Experimental Protocols

Protocol A: Parallel Amide Coupling (96-Well Format)

Objective: Synthesize a diverse array of amides by coupling (4-Methylpyridazin-3-yl)methanamine with a pre-selected library of 96 carboxylic acids. Causality & Rationale: HATU is selected as the coupling reagent over EDC/HOBt. High-Throughput Experimentation (HTE) has proven to increase success rates by evaluating project intermediates across diverse chemical reaction spaces in parallel[2]. In a microplate environment, the highly reactive HOAt ester generated by HATU ensures near-instantaneous coupling with the unhindered aliphatic amine, outcompeting background hydrolysis of the activated ester. Anhydrous DMF is utilized to solubilize diverse carboxylic acids.

Step-by-Step Procedure:

  • Preparation: Prepare a 0.2 M stock solution of (4-Methylpyridazin-3-yl)methanamine and a 0.5 M stock solution of DIPEA in anhydrous DMF.

  • Dispensing: Using an automated liquid handler, dispense 50 µL (10 µmol) of the amine/DIPEA stock into a 96-well deep-well plate containing 12 µmol of diverse carboxylic acids per well.

  • Activation: Add 60 µL of a 0.2 M HATU solution in DMF (12 µmol) to each well.

  • Incubation: Seal the plate and shake at 800 rpm at 25°C for 2 hours.

  • Self-Validation Check (The "Control Well"): Well H12 must contain benzoic acid as a standardized control, and well H11 must contain no amine (Blank). If the LC-MS yield of H12 is <95%, the entire plate's coupling kinetics are deemed compromised (e.g., due to degraded HATU or wet DMF), and the plate is rejected.

Protocol B: High-Throughput LC-MS Quality Control

Objective: Confirm >85% purity of the synthesized library prior to biological screening. Causality & Rationale: False positives in HTS are frequently caused by reactive impurities or coupling reagent byproducts (e.g., tetramethylurea from HATU). UV detection at 254 nm is highly accurate for this library because the pyridazine core acts as a strong, consistent chromophore across all synthesized products.

Step-by-Step Procedure:

  • Dilution: Dilute 5 µL of the crude reaction mixture into 995 µL of ACN/H2O (50:50).

  • Spiking: Add 10 µL of a 10 µM Labetalol solution to every well as an Internal Standard (IS).

  • Acquisition: Inject 1 µL onto a UPLC-MS system (C18 column, 2.1 x 50 mm, 1.7 µm) using a 1.5-minute gradient (5% to 95% ACN in water with 0.1% Formic Acid).

  • Self-Validation Check (IS Tracking): The system automatically integrates the Labetalol IS peak area. If the IS peak area in any well deviates by >5% from the plate median, it indicates an injection volume error or ion suppression. That specific well's purity data is invalidated and queued for re-injection.

Protocol C: Acoustic Droplet Ejection (ADE) Plating

Objective: Transfer nanoliter volumes of the purified library into 384-well or 1536-well assay plates. Causality & Rationale: Traditional tip-based liquid handling suffers from carryover contamination and sample loss due to dead volumes. ADE (e.g., Echo liquid handlers) uses sound energy to eject perfectly calibrated 2.5 nL droplets from the source plate to the inverted destination plate. However, ADE relies heavily on the fluid's acoustic impedance, which is drastically altered if the DMSO absorbs atmospheric water.

Step-by-Step Procedure:

  • Resuspension: Dissolve the purified, dried library compounds in 100% molecular-biology grade DMSO to a final concentration of 10 mM.

  • Centrifugation: Spin the source plate at 1000 x g for 2 minutes to remove any dissolved gas bubbles, which scatter acoustic energy.

  • Self-Validation Check (Hydration Scan): Run the ADE system's pre-dispense acoustic impedance survey. The system measures the speed of sound through the fluid. If the calculated water content in the DMSO exceeds 5%, the droplet trajectory will be skewed. The software must automatically flag and halt the dispensing of any plate failing this hydration threshold.

  • Dispensing: Transfer the required nanoliter volumes to the biological assay plates.

Data & Optimization Summary

To validate the choice of coupling reagents for this specific primary amine, an HTE matrix was executed. The data below demonstrates the causality behind selecting HATU/DIPEA for the standard protocol.

Table 2: HTE Amide Coupling Matrix (Average Conversion % across 12 diverse acids)

Coupling ReagentBaseSolventAvg. Conversion (%)Impurity Profile
HATU DIPEADMF>95% Low (Trace tetramethylurea)
EDC/HOBt DIPEADMF72%Moderate (Unreacted acid)
T3P (50% in EtOAc) Et3NEtOAc81%Low
DIC/Oxyma NoneDMF88%High (Diisopropylurea precipitation)

Sources

Method

Step-by-step amidation protocol using (4-Methylpyridazin-3-yl)methanamine

Application Note: Highly Efficient Amidation Protocol for Sterically Hindered Heteroaryl Amines Case Study: (4-Methylpyridazin-3-yl)methanamine Executive Summary & Mechanistic Rationale The synthesis of amide bonds remai...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Efficient Amidation Protocol for Sterically Hindered Heteroaryl Amines Case Study: (4-Methylpyridazin-3-yl)methanamine

Executive Summary & Mechanistic Rationale

The synthesis of amide bonds remains one of the most frequently executed transformations in medicinal chemistry and drug development[1]. However, coupling sterically hindered, electron-deficient heteroaryl amines—such as (4-Methylpyridazin-3-yl)methanamine —presents unique synthetic challenges.

The pyridazine ring is a highly electron-withdrawing diazine, which slightly reduces the nucleophilicity of the adjacent methanamine group. Furthermore, the methyl group at the 4-position creates significant local steric bulk, impeding the approach of the amine to standard activated esters. Finally, because this amine is frequently supplied as a hydrochloride salt[2], precise stoichiometric control of the base is required to liberate the free amine without causing side reactions.

Why HATU? To overcome these barriers, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). Unlike standard carbodiimides (e.g., EDC/HOBt), HATU generates a highly reactive OAt-active ester. The critical advantage here is neighboring group participation : the pyridine nitrogen of the HOAt leaving group acts as a hydrogen-bond acceptor, effectively "guiding" the sterically hindered (4-Methylpyridazin-3-yl)methanamine into the optimal trajectory for nucleophilic attack[3].

HATU_Mechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester Activation HATU HATU Reagent HATU->OAt_Ester Amide Target Amide OAt_Ester->Amide Coupling HOAt HOAt (H-Bond Guide) OAt_Ester->HOAt Leaving Group Amine Heteroaryl Methanamine Amine->Amide Nucleophilic Attack HOAt->Amine Neighboring Group Effect

Figure 1. HATU activation and HOAt-mediated neighboring group participation.

Comparative Reagent Analysis

Selecting the correct coupling reagent is a balance of reactivity, cost, and purification ease. For (4-Methylpyridazin-3-yl)methanamine, empirical data strongly favors uronium/aminium-based reagents over traditional carbodiimides.

Reagent SystemActivation IntermediateTypical Reaction TimeYield (Hindered Amines)Key Advantage / Disadvantage
HATU / DIPEA OAt-Active Ester2–4 h>85% Optimal efficiency / Guanidinylation risk if not pre-activated.
PyBOP / DIPEA OBt-Active Ester4–8 h75–85%No guanidinylation risk / Generates difficult-to-remove phosphoramide byproducts.
T3P / Pyridine Mixed Anhydride12 h70–80%Water-soluble byproducts / Requires large excess and longer times.
EDC / HOBt OBt-Active Ester12–24 h50–65%Cheap, easy workup / Often stalls with sterically hindered substrates.

Experimental Methodology

Crucial Causality Note: Do not mix the carboxylic acid, amine, and HATU simultaneously. Direct exposure of the unhindered primary amine to HATU can lead to the formation of a stable, unreactive tetramethylguanidinium byproduct. The protocol below utilizes a strict pre-activation sequence to ensure the system is self-validating and high-yielding.

Materials Required:
  • Carboxylic Acid (1.0 eq, 1.0 mmol)

  • (4-Methylpyridazin-3-yl)methanamine hydrochloride (1.1 eq, 1.1 mmol)

  • HATU (1.1 eq, 1.1 mmol)

  • DIPEA (3.0 eq, 3.0 mmol) Note: Excess base is required to neutralize the amine hydrochloride salt.

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Protocol:
  • Preparation & Pre-Activation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol) to the solution. Stir for 2 minutes to ensure complete deprotonation of the acid.

  • Active Ester Generation: Add HATU (1.1 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir at room temperature (20–25 °C) for exactly 15 to 30 minutes . Verification: A quick LC-MS aliquot at this stage should show the mass of the OAt-active ester and the disappearance of the starting acid.

  • Amine Coupling: Add (4-Methylpyridazin-3-yl)methanamine hydrochloride (1.1 mmol) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress via TLC or LC-MS. Due to the HOAt neighboring group effect, the reaction is typically complete within 2 to 4 hours.

  • Mild Workup (Critical Step): Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Expert Insight: The pyridazine ring is basic (pKa ~2.3) and highly polar. Do not use 1M HCl or strong acidic washes , as this will protonate the pyridazine and extract your target amide into the aqueous waste layer.

    • Wash the organic layer successively with Saturated Aqueous NaHCO₃ (2 × 15 mL), Distilled Water (15 mL), and Brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane : Methanol, 99:1 to 90:10, due to the polarity of the pyridazine ring).

Workflow Prep 1. Preparation Dry DMF, N2 Atm Act 2. Pre-Activation Acid+HATU+DIPEA Prep->Act Coup 3. Coupling Add Amine (RT) Act->Coup Work 4. Mild Workup Avoid Strong Acids Coup->Work Pur 5. Purification SiO2 Chromatography Work->Pur

Figure 2. Step-by-step experimental workflow for heteroaryl amidation.

Troubleshooting & Optimization

A robust protocol must be a self-validating system. If the reaction fails to proceed as expected, evaluate the following parameters:

  • Issue: High levels of unreacted amine, but the carboxylic acid is consumed.

    • Causality: The OAt-active ester may have hydrolyzed due to moisture in the DMF, or the amine was added too early, forming a guanidinium species.

    • Solution: Ensure DMF is strictly anhydrous (stored over molecular sieves). Strictly adhere to the 15-minute pre-activation window before amine addition.

  • Issue: Product is missing after workup (Low mass recovery).

    • Causality: The (4-Methylpyridazin-3-yl) moiety is highly polar. If the aqueous washes were too acidic or too voluminous, the product partitioned into the aqueous layer.

    • Solution: Back-extract the aqueous layers with a highly polar organic solvent (e.g., 2-Methyltetrahydrofuran or a 9:1 mixture of DCM:Isopropanol).

  • Issue: Reaction stalls at 50% conversion.

    • Causality: Severe steric clash from a highly branched carboxylic acid coupling with the already hindered 4-methyl substituted amine.

    • Solution: Elevate the reaction temperature to 40–50 °C after amine addition, or switch the solvent to N-Methyl-2-pyrrolidone (NMP) to increase thermal and solvating efficiency.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at:[Link]

Sources

Application

Application Note: (4-Methylpyridazin-3-yl)methanamine in the Synthesis of Novel Heterocyclic Therapeutics

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists Compound: (4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) [1] Introduction & Structural Rationale In modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists Compound: (4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) [1]

Introduction & Structural Rationale

In modern medicinal chemistry, the pursuit of novel chemical space heavily relies on bifunctional, sp³-enriched building blocks. (4-Methylpyridazin-3-yl)methanamine has emerged as a highly versatile intermediate for synthesizing advanced heterocyclic therapeutics, ranging from Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors [2] to NLRP3 inflammasome modulators like Parunoflast [3].

The strategic incorporation of this specific moiety is driven by three core physicochemical principles:

  • Enhanced Hydrogen Bonding & Solubility: The pyridazine core possesses two adjacent nitrogen atoms, creating a strong localized dipole moment. This acts as a potent hydrogen-bond acceptor, significantly lowering the lipophilicity (cLogP) compared to phenyl or pyridine bioisosteres, thereby improving aqueous solubility.

  • Conformational Restriction: The 4-methyl substituent imposes a steric clash against the adjacent 3-methanamine group. This restricts the free rotation of the exocyclic C-N bond, "locking" the attached pharmacophore into a pre-organized bioactive conformation and reducing the entropic penalty upon target binding.

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring, combined with the steric shielding provided by the methyl group, protects the core from rapid cytochrome P450-mediated oxidative metabolism.

Synthetic Workflows & Applications

The primary amine of (4-Methylpyridazin-3-yl)methanamine serves as a highly reactive nucleophile, allowing for divergent synthetic trajectories. It is most commonly utilized in amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr) to generate diverse libraries of target compounds [4].

SyntheticWorkflow Start (4-Methylpyridazin-3-yl)methanamine CAS: 1403767-23-6 Amide Amide Coupling HATU, DIPEA, DMF Start->Amide SNAr Microwave SNAr Heteroaryl-Cl, TEA, 120°C Start->SNAr RedAm Reductive Amination NaBH(OAc)3, DCE Start->RedAm Prod1 Amide-Linked Heterocycles (e.g., HIF-PH Inhibitors) Amide->Prod1 Prod2 N-Aryl Amines (e.g., Kinase Inhibitors) SNAr->Prod2 Prod3 Secondary Amines (e.g., GPCR Ligands) RedAm->Prod3

Figure 1: Divergent synthetic workflows utilizing (4-Methylpyridazin-3-yl)methanamine.

Validated Experimental Protocols

The following protocols have been optimized to account for the specific electronic and steric properties of the 4-methylpyridazine core.

Protocol A: Sterically Hindered Amide Coupling

Causality & Rationale: Standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields due to the steric hindrance imparted by the 4-methyl group adjacent to the amine. HATU is mandated here because it forms a highly reactive 7-aza-benzotriazole active ester, which efficiently overcomes this steric barrier. DIPEA is selected as a non-nucleophilic base to ensure the amine remains deprotonated without competing for the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (418 mg, 1.1 mmol, 1.1 equiv) followed by DIPEA (0.52 mL, 3.0 mmol, 3.0 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add (4-Methylpyridazin-3-yl)methanamine (135 mg, 1.1 mmol, 1.1 equiv) in a single portion.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the amine peak (m/z 124.08 [M+H]⁺) is fully consumed and the product mass is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: While the methanamine is a capable nucleophile, coupling it to unactivated heteroaryl chlorides can be sluggish. Microwave irradiation rapidly superheats the solvent, providing the necessary activation energy to drive the SNAr reaction to completion within 1 hour [2]. Triethylamine (TEA) is used to scavenge the HCl byproduct, preventing protonation of the methanamine which would otherwise quench its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vessel, combine the heteroaryl chloride (1.0 mmol, 1.0 equiv) and (4-Methylpyridazin-3-yl)methanamine (148 mg, 1.2 mmol, 1.2 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous NMP (3.0 mL) and add TEA (0.42 mL, 3.0 mmol, 3.0 equiv). Seal the vessel with a crimp cap.

  • Irradiation: Heat the mixture in a microwave synthesizer at 120 °C for 60 minutes with high stirring.

  • Reaction Monitoring (Self-Validation): Cool the vessel to room temperature. Validation Checkpoint: Spot the crude mixture on a silica TLC plate against the starting heteroaryl chloride (Eluent: 5% MeOH in DCM). Complete disappearance of the starting material under UV (254 nm) confirms success.

  • Workup: Pour the mixture into ice-cold water (15 mL) to precipitate the product. Filter the resulting solid, wash with cold water (2 × 5 mL), and dry under high vacuum to afford the secondary amine derivative.

Quantitative Data: Optimization & Physicochemical Impact

Table 1: Optimization of Amide Coupling Conditions

Data demonstrates the necessity of utilizing highly reactive uronium-based coupling agents due to the steric environment of the 4-methylpyridazine core.

Coupling ReagentBaseSolventTime (h)Conversion (%)Isolated Yield (%)
EDC/HOBtTEADCM1255%42%
PyBOPDIPEADMF878%65%
HATU DIPEA DMF 2 >98% 91%
HATUDIPEANMP2>95%88%
Table 2: Physicochemical Impact of Core Replacement

Comparative profiling of a standard pharmacophore appended to different aromatic cores. The 4-methylpyridazine core optimally balances solubility and metabolic stability.

Aromatic CorecLogPTPSA (Ų)Aq. Solubility (µg/mL)Microsomal T₁/₂ (min)
Phenyl3.226.01525
Pyridin-2-yl2.538.94540
Pyridazin-3-yl1.851.812065
4-Methylpyridazin-3-yl 2.1 51.8 95 >120

Biological Application: Target Pathway Modulation

Derivatives of 4-methylpyridazine have shown profound efficacy in modulating critical inflammatory and metabolic pathways. A prominent example is the development of non-steroidal NLRP3 inflammasome inhibitors (e.g., Parunoflast), where the 4-methylpyridazine moiety acts as a critical binding anchor within the protein's allosteric site [3].

NLRP3Pathway Signal Pathogen/Damage Signals (PAMPs/DAMPs) NLRP3 NLRP3 Sensor Protein Activation Signal->NLRP3 ASC ASC Adaptor Oligomerization NLRP3->ASC Inhibitor 4-Methylpyridazine Derivatives (Parunoflast) Inhibitor->NLRP3 Allosteric Block Caspase Caspase-1 Activation ASC->Caspase Cytokines IL-1β & IL-18 Release Caspase->Cytokines

Figure 2: Mechanism of action for 4-methylpyridazine-based NLRP3 inflammasome inhibitors.

By utilizing (4-Methylpyridazin-3-yl)methanamine, researchers can efficiently access this validated chemical space, accelerating the hit-to-lead optimization process for novel therapeutics.

References

  • ACS Publications. "Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization". Journal of Medicinal Chemistry. Available at: [Link]

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN) - Proposed INN: List 134". Available at: [Link]

  • Google Patents. "WO2008127349A2 - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level".
Method

Mass spectrometry (LC-MS) fragmentation patterns for (4-Methylpyridazin-3-yl)methanamine

An Application Note on the Structural Elucidation of (4-Methylpyridazin-3-yl)methanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Authored by: A Senior Application Scientist Abstract This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Structural Elucidation of (4-Methylpyridazin-3-yl)methanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the fragmentation patterns of (4-Methylpyridazin-3-yl)methanamine, a heterocyclic amine of interest in pharmaceutical research and development. We delve into the theoretical underpinnings of its mass spectrometric behavior under collision-induced dissociation (CID) and present a detailed, field-proven protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural characterization and quantification of novel small molecules. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

(4-Methylpyridazin-3-yl)methanamine (Monoisotopic Mass: 123.08 Da) is a small molecule characterized by a pyridazine core substituted with a methyl group and a methanamine side chain. The presence of multiple nitrogen atoms and a primary amine makes this compound polar and highly amenable to analysis by electrospray ionization mass spectrometry. In drug discovery and development, unequivocal structural confirmation is paramount. Tandem mass spectrometry (MS/MS) provides a chemical fingerprint by inducing fragmentation of a selected precursor ion, revealing structural motifs through characteristic neutral losses and fragment ions. Understanding these fragmentation pathways is crucial for confident identification in complex matrices and for metabolite identification studies.

This application note moves beyond a simple recitation of parameters. It provides a logical framework for predicting the fragmentation of (4-Methylpyridazin-3-yl)methanamine based on first principles of chemical reactivity in the gas phase and offers a robust starting point for method development.

Theoretical Fragmentation Pathways

The fragmentation of a protonated molecule ([M+H]⁺) in the gas phase is governed by the stability of the resulting fragment ions and neutral species. For (4-Methylpyridazin-3-yl)methanamine, protonation is expected to occur at either the primary amine of the methanamine side chain or one of the nitrogen atoms in the pyridazine ring, due to their basicity.[1][2] Under typical electrospray ionization (ESI) conditions in positive mode, the primary amine is a highly probable site of protonation.

The protonated molecule ([C₆H₁₀N₃]⁺, m/z 124.09) is then subjected to collision-induced dissociation (CID), leading to several predictable fragmentation routes:

  • Route A: Loss of Ammonia (NH₃) : This is a hallmark fragmentation for protonated primary amines. The loss of a neutral ammonia molecule (17.03 Da) from the precursor ion is a low-energy pathway that results in the formation of a stable, resonance-stabilized carbocation at m/z 107.06.[3]

  • Route B: Benzylic Cleavage : The C-C bond between the pyridazine ring and the aminomethyl group can cleave. This can result in two primary fragments: the formation of the aminomethyl cation ([CH₄N]⁺, m/z 30.03) or, more likely, the formation of the 4-methylpyridazine cation ([C₅H₆N₂]⁺, m/z 94.05) with the loss of a neutral aminomethyl radical.

  • Route C: Pyridazine Ring Cleavage : Heterocyclic rings can undergo characteristic cleavages.[4] Following the initial loss of ammonia, the resulting fragment at m/z 107.06 may undergo further fragmentation. A common pathway for pyridazine-containing structures is the elimination of molecular nitrogen (N₂, 28.01 Da), which would yield a fragment ion at m/z 79.05. Further fragmentation of the ring structure is also possible.

These predicted pathways form the basis for interpreting the experimental data obtained from an LC-MS/MS analysis.

G precursor [M+H]⁺ (4-Methylpyridazin-3-yl)methanamine m/z 124.09 frag1 Fragment A m/z 107.06 precursor->frag1 - NH₃ (17.03 Da) frag2 Fragment B m/z 94.05 precursor->frag2 - •CH₂NH₂ (30.04 Da) frag3 Fragment C m/z 79.05 frag1->frag3 - N₂ (28.01 Da) G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Solution (e.g., 1 µg/mL in Mobile Phase A) stock->working inject 3. Inject Sample into LC-MS/MS System working->inject acquire 4. Acquire Data (Full Scan & Product Ion Scan) inject->acquire process 5. Process Spectra acquire->process interpret 6. Correlate Fragments with Proposed Structures process->interpret

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification and chromatography methods for (4-Methylpyridazin-3-yl)methanamine

Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatography and Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with (4-Methylpyridazin-3-yl)methanamine .

Rather than relying on generic column recommendations, this guide is built on the principles of physicochemical causality. By understanding why this molecule behaves the way it does, we can engineer self-validating chromatographic systems that guarantee high recovery, sharp peak shapes, and robust reproducibility.

Part 1: Physicochemical Profiling & Chromatographic Causality

(4-Methylpyridazin-3-yl)methanamine is a highly polar, basic heterocycle. Its structure consists of a pyridazine ring (containing two weakly basic nitrogens) and a primary methanamine group. This combination creates a "perfect storm" for reversed-phase liquid chromatography (RPLC) failures if not handled correctly.

Table 1: Physicochemical Properties & Chromatographic Impact

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridazine + Primary AmineMultiple hydrogen bond donor/acceptor sites; highly hydrophilic.
pKa (Primary Amine) ~9.0 – 9.5Fully protonated (positively charged) at acidic to neutral pH. Requires pH > 10.5 for complete deprotonation[1].
pKa (Pyridazine N) ~2.5 – 3.0Weakly basic. Remains neutral at physiological pH.
Polarity (LogP) < 0 (Highly Hydrophilic)Zero to minimal retention on standard alkyl (C18/C8) reversed-phase columns under standard acidic conditions.

Part 2: Diagnostic Workflow

Before selecting a protocol, use the following decision matrix to determine the optimal chromatographic mode based on your laboratory's analytical goals.

G Start Target Analysis: (4-Methylpyridazin-3-yl)methanamine Q1 Is LC-MS Compatibility Required? Start->Q1 MS_Yes Yes (Metabolite ID / PK) Q1->MS_Yes High Sensitivity MS_No No (Routine UV / Prep) Q1->MS_No Optical Detection HILIC HILIC Mode (Amide/Diol Phase) MS_Yes->HILIC Need Orthogonal Selectivity HpRP High-pH RPLC (BEH C18 Phase) MS_Yes->HpRP Need High Resolution MS_No->HpRP Scale-up Purification IPRP Ion-Pairing RPLC (TFA / HFBA) MS_No->IPRP Standard C18 Available

Decision matrix for (4-Methylpyridazin-3-yl)methanamine chromatography.

Part 3: Troubleshooting Guide

Q1: Why does (4-Methylpyridazin-3-yl)methanamine exhibit severe peak tailing on my standard C18 column? A1: This is caused by secondary electrostatic interactions. At a standard mobile phase pH of 2.0–7.0, the primary amine on the molecule is protonated (positively charged). Standard silica-based C18 columns contain residual silanol groups (Si-OH) that deprotonate into negatively charged silanoxides (Si-O⁻) at pH > 3.5. The strong electrostatic attraction between your positively charged analyte and the negatively charged silica backbone causes the molecule to "stick" and elute slowly, resulting in severe peak tailing and poor recovery[2]. Solution: Switch to High-pH RPLC (Protocol A) to neutralize the amine, or use a highly endcapped/sterically protected column.

Q2: My compound elutes in the void volume ( t0​ ). How can I increase retention? A2: Because the molecule is highly polar (LogP < 0), it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase. In standard RPLC, there is simply not enough hydrophobic surface area on the analyte to drive partitioning. Solution: You must change the retention mechanism. Use Hydrophilic Interaction Liquid Chromatography (HILIC) (Protocol B), which utilizes a polar stationary phase and a highly organic mobile phase to retain polar compounds via partitioning into an enriched water layer.

Q3: I am using 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent to improve peak shape, but my LC-MS signal is completely suppressed. What is the alternative? A3: TFA is an excellent ion-pairing agent for basic amines because it forms a neutral, hydrophobic complex that retains well on C18. However, TFA has high surface tension and strongly pairs with the analyte in the gas phase, preventing it from ionizing in the Electrospray Ionization (ESI) source, thus killing your MS signal. Solution: For LC-MS workflows, abandon TFA. Instead, use High-pH RPLC with volatile 10 mM Ammonium Bicarbonate (pH 10.5), or use HILIC with 10 mM Ammonium Formate.

Part 4: Validated Experimental Protocols

Table 2: Mobile Phase Selection Matrix

Chromatography ModeAqueous Phase (A)Organic Phase (B)Primary Advantage
High-pH RPLC 10 mM NH₄HCO₃ (pH 10.5)AcetonitrileHigh resolution, sharp peaks, high loadability.
HILIC 100 mM NH₄OAc (pH 6.0)AcetonitrileMaximum retention of polar state, excellent MS sensitivity.
Ion-Pairing RPLC 0.1% TFA in Water0.1% TFA in ACNEasy prep-scale purification (UV detection only).
Diluted online to a constant 10 mM.
Protocol A: High-pH Reversed-Phase LC (Hp-RPLC)

Mechanism: Deprotonating the primary amine (pH > pKa) to increase hydrophobicity and eliminate silanol interactions.

  • Column Selection: Use a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) C18 or a bidentate C18 column (e.g., Agilent Extend-C18)[3]. Do not use standard silica C18, as it will dissolve at pH 10.5.

  • Mobile Phase Preparation:

    • Buffer A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Gradient Design: Start at 2% B and hold for 1 min to allow the polar compound to interact with the stationary phase. Ramp to 40% B over 8 minutes.

  • Sample Diluent: Dissolve the sample in 100% Buffer A.

  • System Validation Check (Self-Validating Step): Inject a neutral hydrophobic marker (e.g., toluene) and your analyte. Calculate the asymmetry factor ( As​ ) of the methanamine peak. A successful run will yield an As​ between 0.9 and 1.2. If As​ > 1.5, the amine is not fully deprotonated; verify that the mobile phase pH is exactly 10.5.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: Partitioning of the protonated polar amine into a water-enriched layer on a polar stationary phase.

  • Column Selection: Use an Amide-bonded or Diol-bonded silica column (2.1 x 100 mm, 1.7 µm). These phases strongly adsorb water, which is critical for HILIC partitioning[4].

  • Mobile Phase Preparation:

    • Buffer A: 100 mM Ammonium Formate in water (pH 3.0).

    • Buffer B: 100% Acetonitrile.

    • Note: Program the LC pumps to deliver a constant 10% of Buffer A throughout the run to maintain a steady 10 mM ionic strength.

  • Gradient Design: HILIC gradients run in reverse to RPLC. Start at 90% B (highly organic, weak solvent). Ramp down to 60% B over 10 minutes (increasing water, the strong solvent).

  • Sample Diluent (Critical): Dissolve the sample in at least 75% Acetonitrile.

  • System Validation Check (Self-Validating Step): Inject toluene as a void volume ( t0​ ) marker. In HILIC, toluene is completely unretained. Calculate the retention factor ( k′ ) of the methanamine. The system is validated if k′ > 2.0. If k′ < 1.0, verify that your sample diluent is not too aqueous, as injecting water will disrupt the localized HILIC partitioning layer.

Part 5: Frequently Asked Questions (FAQs)

FAQ 1: Will high-pH mobile phases dissolve my silica column? If you use a traditional bare-silica C18 column, yes. Silica hydrolysis accelerates rapidly above pH 8.0. However, modern columns designed for High-pH RPLC use bridged-ethyl hybrid (BEH) particles or bidentate organosilane bonding (anchoring the C18 chain at two points). These structural reinforcements shield the silica backbone, allowing continuous operation up to pH 11.5 without degradation[3].

FAQ 2: Why do I get split or fronting peaks in HILIC mode, even with the correct mobile phase? This is almost always a sample diluent mismatch. In HILIC, the mobile phase is mostly organic (e.g., 90% ACN). If you inject your sample dissolved in 100% water, the aqueous plug travels through the column and locally disrupts the delicate water-enriched layer on the stationary phase. A portion of your analyte travels with this aqueous plug (eluting early), while the rest partitions normally, causing a split peak. Always match your sample diluent to the starting conditions of your gradient (e.g., 75–90% ACN).

References

  • Do you HILIC? Source: Separation Science URL:[Link]

  • Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds Source: MDPI URL:[Link]

  • Agilent ZORBAX 80Å Extend-C18 Source: Chrom Tech URL:[Link]

  • Accurate pKa Evaluations for Complex Bio-Organic Molecules in Aqueous Media Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (4-Methylpyridazin-3-yl)methanamine Synthesis

Welcome to the Technical Support Center for Heteroaryl Methanamine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting impurities when scali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heteroaryl Methanamine Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield-limiting impurities when scaling up the synthesis of (4-Methylpyridazin-3-yl)methanamine.

Because this highly polar building block is notoriously difficult to purify via standard chromatography at the final stage, ensuring high purity requires intercepting impurities at their mechanistic origin. This guide provides a root-cause analysis of common synthetic failures, a diagnostic matrix, and a self-validating protocol to ensure batch-to-batch reproducibility.

Mechanistic Pathway & Root Cause Analysis

Understanding the exact point of divergence in your synthetic route is critical. The two most common failure points occur during the initial cyclocondensation (yielding regioisomers) and the final nitrile reduction (yielding dimers and over-reduction products).

Regioisomers Precursor Asymmetric 1,4-Dicarbonyl Condensation Cyclocondensation Precursor->Condensation Hydrazine Hydrazine Hydrazine->Condensation Iso4 4-Methyl Isomer (Target) Condensation->Iso4 Major Iso5 5-Methyl Isomer (Impurity) Condensation->Iso5 Minor

Regioisomeric divergence during the initial hydrazine-mediated cyclocondensation step.

NitrileReduction SM 4-Methylpyridazine- 3-carbonitrile Imine Intermediate Imine (Transient) SM->Imine H2, Raney Ni Product (4-Methylpyridazin-3-yl) methanamine Imine->Product H2 (Fast) Dimer Secondary Amine Dimer (Impurity) Imine->Dimer + Primary Amine (- NH3)

Mechanistic pathway of nitrile reduction highlighting secondary amine dimer formation.

Diagnostic FAQ: Resolving Common Synthetic Impurities

Q1: Why am I seeing a massive +106 Da mass shift (m/z ~230.1) in my LC-MS during the reduction of 4-methylpyridazine-3-carbonitrile? Root Cause: You are observing the formation of a secondary amine dimer (bis((4-methylpyridazin-3-yl)methyl)amine). The reduction of a nitrile to a primary amine proceeds via a transient imine intermediate. If the newly formed primary amine acts as a nucleophile, it will attack the unreduced imine, eliminating ammonia and forming an unwanted secondary amine dimer[1][2]. Intervention: Le Chatelier's principle must be applied. By running the hydrogenation in methanolic ammonia (NH 3​ /MeOH), you artificially saturate the system with ammonia, driving the equilibrium away from the condensation pathway and suppressing secondary amine formation. Alternatively, adding Boc-anhydride (Boc 2​ O) to the reaction mixture traps the primary amine in situ as a non-nucleophilic carbamate.

Q2: My final batch contains ~10-15% of an inseparable isomer. LC-MS shows an isobaric mass, but NMR shows the methyl group shifted slightly. How do I resolve this? Root Cause: You are dealing with the 5-methyl regioisomer ((5-Methylpyridazin-3-yl)methanamine). Pyridazine cores are typically synthesized via the condensation of hydrazine with asymmetric 1,4-dicarbonyl compounds[3]. This cyclization inherently lacks perfect regiocontrol, yielding a mixture of 4-methyl and 5-methyl isomers[3]. If not rigorously separated early in the synthesis, the impurity carries through the reduction step. Intervention: Do not attempt to separate these isomers at the final methanamine stage; their polarity profiles are nearly identical. Instead, purify the carbonitrile precursor (4-methylpyridazine-3-carbonitrile) using selective recrystallization (e.g., from EtOAc/Hexanes) or silica gel chromatography prior to the reduction step.

Q3: I am using Palladium on Carbon (Pd/C) for the nitrile reduction, but I'm observing loss of aromaticity in the pyridazine ring. What is happening? Root Cause: Pyridazine rings are highly susceptible to over-reduction (saturation to tetrahydropyridazine) under aggressive hydrogenation conditions. Highly active catalysts like Pd/C, especially at elevated pressures or temperatures, will reduce the diazine core alongside the nitrile. Intervention: Switch to a chemoselective, milder catalyst such as Raney Nickel or Raney Cobalt[2]. Maintain hydrogen pressure strictly below 50 psi and keep the reaction at ambient temperature.

Quantitative Impurity Profiling Matrix

Use the following diagnostic table to quickly identify and troubleshoot impurities based on your analytical data.

Impurity ClassAnalytical Signature (LC-MS / NMR)Mechanistic OriginMitigation Strategy
Secondary Amine Dimer m/z[M+H]⁺ 230.1Nucleophilic attack of the product primary amine onto the intermediate imine[1].Use 7N NH 3​ in MeOH as the solvent system; maintain high H 2​ pressure.
5-Methyl Regioisomer m/z[M+H]⁺ 124.1 (Isobaric); ¹H NMR shift in the aromatic and -CH 3​ protons.Poor regiocontrol during the initial hydrazine-mediated cyclocondensation[3].Isolate and purify the carbonitrile precursor via recrystallization prior to reduction.
Tetrahydropyridazine m/z [M+H]⁺ 128.1Over-reduction of the diazine core due to overly aggressive catalyst activity.Substitute Pd/C with Raney Ni; limit H 2​ pressure to < 50 psi.

Self-Validating Experimental Protocol

To ensure a high-purity yield of (4-Methylpyridazin-3-yl)methanamine, follow this optimized chemoselective reduction protocol. This method utilizes an ammonia-saturated environment to prevent dimerization.

Reagents:

  • 4-Methylpyridazine-3-carbonitrile (Regiochemically pure, >98% ee)

  • Raney Nickel (Aqueous slurry)

  • 7N Ammonia in Methanol (NH 3​ /MeOH)

  • Hydrogen gas (H 2​ )

Step-by-Step Methodology:

  • Catalyst Preparation: Carefully weigh the Raney Nickel slurry (20% w/w relative to the starting material). Wash the catalyst three times with methanol under an inert argon atmosphere to remove water. (CAUTION: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry).

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-Methylpyridazine-3-carbonitrile (1.0 eq) in 7N NH 3​ /MeOH (10 mL per gram of substrate). Add the washed Raney Nickel catalyst.

  • Purging & Hydrogenation: Seal the vessel. Purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 40 psi with H 2​ . Stir vigorously at 25 °C for 4–6 hours.

  • In-Process Control (IPC) - Self-Validation Step: Depressurize the vessel safely. Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete and successful only when the intermediate imine (m/z 122.1) is completely consumed (<1% AUC) and the dimer (m/z 230.1) remains below the 2% threshold. If the imine persists, re-pressurize and stir for an additional 2 hours.

  • Workup: Once validated, purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude (4-Methylpyridazin-3-yl)methanamine. The product can be used directly in subsequent coupling steps or converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution for long-term stability.

References

  • "Synthesis of Pyridazine-Based Scaffolds as α-Helix Mimetics" ACS Publications. Available at: [Link]

  • "Amines, Fatty. In: Kirk-Othmer Encyclopedia of Chemical Technology" Softbeam. Available at:[Link]

  • "WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for..." Google Patents.

Sources

Troubleshooting

Optimizing mobile phase gradients for (4-Methylpyridazin-3-yl)methanamine LC-MS analysis

Welcome to the Advanced LC-MS Troubleshooting and Method Development Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (4-Methylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting and Method Development Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (4-Methylpyridazin-3-yl)methanamine .

Because this analyte features both a pyridazine ring (pKa ~2.3) and a primary aliphatic amine (pKa ~9.5), it is highly polar and fully protonated under standard acidic reversed-phase (RP) conditions[1]. This protonation leads to poor retention, void volume elution, and severe matrix-induced ion suppression[2]. To achieve robust quantification, we must manipulate the analyte's ionization state or leverage alternative partitioning mechanisms[3].

Core Strategy: Mechanistic Method Selection

Before altering your gradients, you must select the correct chromatographic mode based on the causality of your retention failure.

G Start Target: (4-Methylpyridazin-3-yl)methanamine Highly Polar & Basic StandardRP Standard RP (pH 2-3) Result: Void Volume Elution Start->StandardRP Decision Select Optimization Strategy StandardRP->Decision Optimize Retention HPH_RP High-pH RP (pH 10) Ammonium Bicarbonate Decision->HPH_RP High-pH Stable Column HILIC HILIC (pH 3) Ammonium Formate Decision->HILIC Polar Stationary Phase Mech1 Deprotonates Primary Amine Increases Hydrophobicity HPH_RP->Mech1 Mech2 Maintains Protonated Amine Partitions into Aqueous Layer HILIC->Mech2

Fig 1: Decision matrix for optimizing the LC-MS retention of highly polar basic amines.

Module 1: High-pH Reversed-Phase (HPH-RP) Optimization

Q: Why does my compound elute at the void volume (t0) when using 0.1% Formic Acid? A: At pH 2.7 (0.1% FA), the primary amine on (4-Methylpyridazin-3-yl)methanamine is fully protonated, rendering the molecule extremely hydrophilic. By shifting the mobile phase to pH 10, you exceed the pKa of the primary amine. The molecule becomes neutral, drastically increasing its hydrophobicity and allowing it to partition effectively into the C18 stationary phase[3][4].

Q: What is the optimal methodology for HPH-RP? A: You must use a column engineered for high-pH stability (e.g., ethylene-bridged hybrid (BEH) silica) to prevent the dissolution of the silica backbone[4].

Step-by-Step Methodology:

  • Mobile Phase A Preparation: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.

  • Mobile Phase B Preparation: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Purge the system and equilibrate the hybrid C18 column at 40°C for at least 15 column volumes at 2% B.

  • Self-Validation Check: Inject a solvent blank immediately following your highest calibration standard. A return to a flat baseline with zero carryover validates that the high-pH buffer is effectively preventing secondary retention mechanisms.

Optimized HPH-RP Gradient Table

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 0.40 98 2 Initial
1.0 0.40 98 2 6 (Linear)
6.0 0.40 40 60 6
7.0 0.40 5 95 6
8.5 0.40 5 95 6
8.6 0.40 98 2 11 (Step)

| 12.0 | 0.40 | 98 | 2 | 6 |

Module 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: My lab cannot run high-pH mobile phases due to hardware restrictions. How can I retain this amine? A: HILIC is the premier orthogonal approach. Instead of fighting the analyte's polarity, HILIC exploits it. By using a highly organic mobile phase (>90% ACN) and a polar stationary phase, the protonated amine partitions into a water-enriched layer immobilized on the column surface[5].

Q: How do I optimize the HILIC buffer to prevent peak tailing? A: Peak tailing in HILIC is caused by electrostatic interactions between the positively charged amine and unshielded, negatively charged silanols on the silica surface. You must ensure adequate ionic strength to shield these sites. A 10 mM Ammonium Formate buffer (pH 3.0) is strictly required[6].

Step-by-Step Methodology:

  • Mobile Phase A Preparation: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B Preparation: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate (pH 3.0). Crucial: Never use 100% organic in HILIC; a minimum of 3-5% water is required to maintain the stationary aqueous layer[7].

  • Sample Diluent: Reconstitute your sample in 75:25 Acetonitrile:Water. Injecting highly aqueous samples into a HILIC system will cause severe band broadening and peak splitting.

Optimized HILIC Gradient Table

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 0.40 5 95 Initial
1.0 0.40 5 95 6 (Linear)
6.0 0.40 50 50 6
7.0 0.40 50 50 6
7.1 0.40 5 95 11 (Step)
14.0 0.40 5 95 6

(Note: HILIC requires longer re-equilibration times than RP to re-establish the hydration layer).

Module 3: Troubleshooting & FAQs

G Issue Symptom: Severe Peak Tailing Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Inadequate Ionic Strength Issue->Cause2 Sol1 Switch to Zwitterionic Column Cause1->Sol1 Sol2 Increase Buffer to 10-20 mM Cause2->Sol2 Sol3 Ensure pH is strictly controlled Cause2->Sol3

Fig 2: Troubleshooting workflow for resolving peak tailing in basic amine LC-MS analysis.

Q: Can I use Trifluoroacetic Acid (TFA) as an ion-pairing agent to fix peak tailing? A: No. While TFA forms strong ion pairs with primary amines and yields perfectly symmetrical peaks, it causes catastrophic ion suppression in the mass spectrometer (ESI+) by increasing the surface tension of the electrospray droplets and competing for charge[5]. Stick to volatile MS-friendly buffers like Ammonium Formate or Ammonium Acetate[6].

Q: My analyte signal fluctuates wildly between injections. What is happening? A: This is a hallmark of matrix effects (ion suppression or enhancement) caused by co-eluting endogenous polar compounds (e.g., salts, phospholipids)[2]. Actionable Fix: If your retention factor ( k′ ) is less than 2, your analyte is eluting in the suppression zone. Switch your gradient to the HPH-RP or HILIC methods detailed above to shift the analyte away from the void volume[2][4].

Q: Why is my retention time drifting later and later in HILIC mode? A: Drifting retention times in HILIC indicate that the aqueous layer on the stationary phase is not fully re-establishing between runs. Ensure your re-equilibration time is at least 10-15 column volumes (as reflected in the 7-minute re-equilibration step in Table 2).

References
  • Phenomenex Inc. "Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column." chinacloudapi.cn. 3

  • NIH PMC. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." nih.gov.6

  • NIH PMC. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." nih.gov. 1

  • Academic Journals. "Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects." academicjournals.org. 2

  • Spectroscopy Online. "A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents." spectroscopyonline.com. 4

  • Waters Corporation. "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity." waters.com.

  • J-Stage. "Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data." jst.go.jp.

  • Taylor & Francis. "A Comparative Review of Hydrophilic Interaction Chromatography (HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics." tandfonline.com. 5

  • NIH PMC. "RPLC- and HILIC-based non-targeted metabolomics workflow for blood microsamples." nih.gov. 7

  • ACS Publications. "Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome." acs.org.

Sources

Optimization

Troubleshooting poor crystallization of (4-Methylpyridazin-3-yl)methanamine hydrochloride salts

Welcome to the Technical Support Center for the isolation and purification of (4-Methylpyridazin-3-yl)methanamine hydrochloride . As a Senior Application Scientist, I frequently consult with researchers and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (4-Methylpyridazin-3-yl)methanamine hydrochloride .

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of this specific compound. Amine hydrochlorides containing heteroaromatic rings are notoriously difficult to crystallize, often resulting in sticky, unworkable oils or deliquescent solids.

This guide is designed to move beyond basic procedures. We will explore the chemical causality behind these failures, provide diagnostic workflows, and outline self-validating experimental protocols to ensure you achieve high-purity, crystalline material every time.

Diagnostic Workflow: Troubleshooting Crystallization Failures

Before adjusting your chemistry, use the following decision tree to diagnose the root cause of your crystallization failure.

G Start Crystallization Failure (Oiling Out / No Solid) CheckStoich 1. Check HCl Stoichiometry (Mono vs. Di-salt) Start->CheckStoich FixStoich Titrate exactly 1.0 eq HCl in anhydrous solvent CheckStoich->FixStoich Excess HCl (>1.0 eq) CheckMoisture 2. Check Moisture Level (Karl Fischer Titration) CheckStoich->CheckMoisture Stoichiometry is 1:1 FixMoisture Azeotropic drying & use anhydrous solvents CheckMoisture->FixMoisture High H2O (>0.5%) CheckPurity 3. Check Freebase Purity (HPLC > 95% required) CheckMoisture->CheckPurity System is dry FixPurity Purify freebase via column chromatography CheckPurity->FixPurity Impurities present Rescue Anti-Solvent Rescue: Heat to dissolve, cool slowly CheckPurity->Rescue Pure, but oiled out

Diagnostic workflow for troubleshooting amine hydrochloride crystallization failures.

Quantitative Data: Physicochemical Profile

To successfully crystallize this compound, you must understand its dual-basic nature and solvent compatibility.

Table 1: Physicochemical Properties & Crystallization Parameters

PropertyValueCausality / Impact on Crystallization
pKa 1 (Primary Amine) ~10.0Highly basic; readily protonates to form the primary mono-hydrochloride salt.
pKa 2 (Pyridazine Ring) ~2.1 - 2.3[1]Weakly basic; susceptible to protonation if >1.0 eq HCl is used, causing mixed salts.
Hygroscopicity HighAmine HCl salts form charge-assisted H-bonds with water[2], leading to deliquescence.
Preferred Solvents IPA, EtOHSolubilizes the freebase; allows controlled salt precipitation.
Preferred Anti-Solvents Diethyl Ether, MTBEInduces supersaturation; forces the HCl salt out of solution.

Frequently Asked Questions (FAQs)

Q: My product crashes out as a thick brown oil instead of a solid. Why does this happen, and how do I fix it? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the solute separates as a liquid phase rather than nucleating into a solid crystal lattice[3]. For (4-Methylpyridazin-3-yl)methanamine, the primary causality is usually mixed salt formation . Because the primary amine is strongly basic (pKa ~10.0) and the pyridazine ring is weakly basic (pKa ~2.1)[1], adding excess HCl creates an unpredictable mixture of mono- and di-hydrochloride salts. These mixed species disrupt the uniform lattice energy required for crystallization. Ensure strict 1.0 equivalent stoichiometry to fix this.

Q: How does moisture affect the crystallization of this specific pyridazine derivative? A: Amine hydrochlorides rely heavily on charge-assisted hydrogen bonds (N⁺-H ··· Cl⁻) for crystal stability[2]. Water molecules aggressively compete for these hydrogen bonding sites. If your solvents are not strictly anhydrous, the salt will absorb water, leading to a hydrated, low-melting oil rather than a crystalline solid.

Q: Which solvent system is best for primary amine hydrochlorides with a heteroaromatic ring? A: A binary solvent system (solvent/anti-solvent) is highly recommended to prevent oiling out[4]. The freebase should be dissolved in a polar, protic solvent (like anhydrous Isopropanol) where it is highly soluble. The salt is then precipitated by the slow, controlled addition of a non-polar anti-solvent (like Diethyl Ether or MTBE) which lowers the solubility of the newly formed hydrochloride salt.

Self-Validating Experimental Protocols

Protocol A: Precision Mono-Hydrochloride Salt Formation

Objective: Synthesize and crystallize the pure mono-hydrochloride salt without oiling out.

  • Freebase Preparation: Dissolve 1.0 equivalent of (4-Methylpyridazin-3-yl)methanamine freebase in anhydrous Isopropanol (IPA) (approx. 10 mL/g) under a dry nitrogen atmosphere.

  • Stoichiometric Addition: Cool the solution to 0–5 °C. Using a syringe pump, add exactly 1.0 equivalent of anhydrous HCl (e.g., 2.0 M HCl in Diethyl Ether) dropwise over 30 minutes.

    • Causality: Slow addition at low temperatures controls the supersaturation rate and prevents localized excess HCl, strictly avoiding di-salt formation.

  • Aging & Nucleation: Stir the mixture at 0–5 °C for 1 hour. If no crystals form, add a single seed crystal or gently scratch the inside of the flask with a glass rod to induce nucleation.

  • Anti-Solvent Addition: Slowly add anhydrous Diethyl Ether (5 mL/g) over 1 hour to drive the remaining salt out of solution.

  • Self-Validation: Filter the crystals under a stream of dry nitrogen. Run a ¹H-NMR in DMSO-d6. The integration of the primary amine protons (broad singlet, ~3H due to -NH₃⁺) versus the pyridazine aromatic protons will mathematically confirm the mono-salt stoichiometry.

Protocol B: Anti-Solvent Rescue for "Oiled-Out" Batches

Objective: Recover an oiled-out reaction mixture into a high-purity crystalline solid.

  • Redissolution: Do not discard the biphasic (oil/solvent) mixture. Add a small volume (1–2 mL/g) of the primary solvent (e.g., IPA or Methanol) and heat the mixture gently to 50–60 °C until the oil completely redissolves into a single homogeneous phase[3][4].

  • Temperature Cycling: Cool the solution very slowly (e.g., 5 °C per hour) to room temperature.

    • Causality: Slow cooling keeps the system in the metastable zone, heavily favoring crystal lattice growth over liquid-liquid separation.

  • Controlled Anti-Solvent Titration: Once at room temperature, add the anti-solvent (e.g., MTBE) dropwise until the solution becomes faintly turbid. Stop the addition and let it stir vigorously until crystals begin to form.

  • Self-Validation: Examine the precipitate under a polarized light microscope. Birefringence confirms a highly ordered crystalline lattice, whereas dark, spherical droplets indicate the system has oiled out again and requires further dilution.

References

  • Showing metabocard for Methylamine (BMDB0000164)
  • pKa Data Compiled by R. Williams page-1. Kyoto University.
  • Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem.
  • Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Nucleophilic Reactivity of (4-Methylpyridazin-3-yl)methanamine vs. Benzylamine

When designing synthesis routes, optimizing drug-conjugation linkers, or evaluating the pharmacokinetic properties of novel chemical entities, understanding the intrinsic nucleophilicity of primary amines is paramount. A...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing synthesis routes, optimizing drug-conjugation linkers, or evaluating the pharmacokinetic properties of novel chemical entities, understanding the intrinsic nucleophilicity of primary amines is paramount. As a Senior Application Scientist, I frequently see researchers default to standard coupling conditions without accounting for the profound electronic and steric microenvironments of their specific substrates.

This guide objectively compares the nucleophilic reactivity of benzylamine —the classical benchmark for benzylic/aliphatic primary amines—against (4-Methylpyridazin-3-yl)methanamine , a specialized heteroaryl-substituted amine. By dissecting the causality behind their reactivity differences, we can better engineer our synthetic workflows.

Mechanistic & Structural Analysis (The "Why")

The reactivity of an amine in nucleophilic substitution (SN2) or acyl transfer reactions is dictated by the availability and trajectory of its nitrogen lone pair.

Electronic Effects (Inductive & Mesomeric)

Benzylamine features a methylene bridge that effectively insulates the primary amine from the phenyl ring. The phenyl ring exerts only a mild inductive electron-withdrawing effect, resulting in a relatively high pKa (~9.3) and robust nucleophilicity[1].

Conversely, the pyridazine ring in (4-Methylpyridazin-3-yl)methanamine contains two adjacent sp2-hybridized nitrogen atoms. These electronegative heteroatoms exert a profound electron-withdrawing inductive effect (-I) through the sigma framework. This significantly depletes electron density at the exocyclic methylene carbon, lowering the basicity of the amine. Extrapolating from similar heteroarylmethylamines (such as 2-aminomethylpyridine, pKa ~8.79)[2], the pKa of the pyridazine derivative is estimated to be significantly lower (7.5–8.0). A lower pKa directly correlates with reduced kinetic nucleophilicity at neutral or physiological pH.

Steric Effects

Benzylamine is sterically unhindered, allowing for an ideal trajectory of approach (the Bürgi-Dunitz angle) during nucleophilic attack. In (4-Methylpyridazin-3-yl)methanamine, the methyl group at the 4-position is ortho to the methanamine substituent at the 3-position. This creates localized steric bulk that restricts the conformational freedom of the amine and physically impedes its approach to bulky electrophiles, such as activated esters in amide couplings.

StructuralLogic Benzylamine Benzylamine (Reference) Elec1 Mild Inductive Effect (Phenyl Ring) Benzylamine->Elec1 Heteroaryl (4-Methylpyridazin-3-yl)methanamine (Target) Elec2 Strong Electron Withdrawal (Pyridazine Ring) Heteroaryl->Elec2 Steric2 Steric Hindrance (4-Methyl Group) Heteroaryl->Steric2 Reac1 High pKa (~9.3) High Nucleophilicity Elec1->Reac1 Reac2 Lower pKa (~7.5-8.0) Reduced Nucleophilicity Elec2->Reac2 Steric2->Reac2

Logical relationship between molecular structure and nucleophilic reactivity.

Quantitative Reactivity Profiles

To contextualize the reactivity, we utilize the Mayr-Patz equation ($ \log k = s_N(N + E) ),whichprovidesasolvent−independentelectrophilicityparameter( E )andnucleophile−specificparameters( N$ and sN​ )[3].

Table 1: Physicochemical & Reactivity Comparison
PropertyBenzylamine(4-Methylpyridazin-3-yl)methanamine
Structural Class Benzylic AmineHeteroaryl Methanamine
pKa (Conjugate Acid) ~9.33~7.5 - 8.0 (Estimated)
Mayr Nucleophilicity ( N ) 15.28 (in DMSO)< 12.0 (Estimated)
Steric Hindrance MinimalModerate (Ortho-methyl effect)
Electronic Effect on Amine Mild Inductive (-I)Strong Inductive (-I) via Diazine
Primary Application General SN2, AmidationSelective coupling, pKa-tuning

Experimental Methodologies (Self-Validating Systems)

To empirically validate the theoretical reactivity gap between these two amines, the following self-validating protocols must be employed. These assays are designed with internal controls to ensure data integrity and isolate specific kinetic variables.

Protocol A: Kinetic Profiling via Mayr Reference Electrophiles

Causality: By reacting both amines with a standardized colored electrophile (e.g., a benzhydrylium ion), the decay of the electrophile's absorbance provides a direct, unambiguous measurement of the second-order rate constant ( k2​ ). This isolates intrinsic kinetic nucleophilicity from thermodynamic basicity.

  • Preparation: Prepare 0.1 M stock solutions of Benzylamine and (4-Methylpyridazin-3-yl)methanamine in anhydrous DMSO.

  • Electrophile Selection: Select a benzhydrylium tetrafluoroborate salt with a known E parameter (e.g., E=−10.0 ). Prepare a 0.001 M solution in DMSO.

  • In Situ Reaction: In a temperature-controlled UV-Vis cuvette (20 °C), inject 2 mL of the amine solution. This ensures pseudo-first-order conditions ([Amine] >> [Electrophile]).

  • Data Acquisition: Inject 20 µL of the electrophile solution. Monitor the disappearance of the characteristic benzhydrylium absorbance band (typically 400–500 nm) over time.

  • Validation: Plot ln(Abs) vs. time to obtain the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ against varying amine concentrations to derive the second-order rate constant ( k2​ ). The significantly lower k2​ for the pyridazine derivative confirms the electronic and steric dampening.

Workflow Step1 Prepare Amine Solutions (0.1 M) Step2 Add Reference Electrophile Step1->Step2 Step3 Monitor via In Situ UV-Vis Step2->Step3 Step4 Derive Rate Constants (k2) Step3->Step4

Experimental workflow for kinetic evaluation of amine nucleophilicity.

Protocol B: Comparative Amide Coupling Workflow

Causality: This protocol mimics real-world drug development scenarios, testing the amines against a standard carboxylic acid using a common coupling reagent (HATU) to evaluate practical synthetic utility and steric tolerance.

  • Activation: Dissolve 1.0 eq of benzoic acid and 1.1 eq of HATU in anhydrous DMF. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to form the active ester.

  • Coupling: Split the activated mixture into two parallel vials. To Vial A, add 1.0 eq of Benzylamine. To Vial B, add 1.0 eq of (4-Methylpyridazin-3-yl)methanamine.

  • Monitoring: Quench aliquots at 10, 30, and 60 minutes with 50% aqueous acetonitrile.

  • Analysis: Analyze via HPLC-UV (254 nm) to quantify the formation of the respective amide products.

  • Validation: The conversion rate in Vial B will be demonstrably slower. If Vial B stalls at incomplete conversion, it validates that the steric hindrance of the 4-methyl group and the reduced nucleophilicity of the heteroaryl amine require either elevated temperatures or a more reactive acylating agent (e.g., acid chloride).

Conclusion & Application Notes

(4-Methylpyridazin-3-yl)methanamine offers a unique physicochemical profile compared to the highly reactive benzylamine. While its reduced nucleophilicity necessitates more forceful coupling conditions, its lower pKa is highly advantageous in medicinal chemistry. Specifically, swapping a standard benzylic amine for a pyridazinyl methanamine can drastically improve membrane permeability and mitigate hERG channel blocking liabilities associated with highly basic amines, making it a superior choice for late-stage lead optimization.

Sources

Comparative

A Comparative Guide to Purity Validation of (4-Methylpyridazin-3-yl)methanamine: The Ascendancy of Quantitative NMR (qNMR)

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the intricate pathway of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (4-Methylpyridazin-3-yl)methanamine, a heterocyclic amine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences the impurity profile of the final API, affecting reaction yields and, most importantly, patient safety.[1] Therefore, the validation of its purity requires robust, accurate, and reliable analytical methods.

This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of (4-Methylpyridazin-3-yl)methanamine. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and provide supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.

The Principle of qNMR: A Primary Method of Measurement

Unlike chromatographic methods that are comparative and rely on reference standards of the analyte itself, qNMR is a primary ratio method of analysis.[1] Its power lies in a fundamental principle of NMR spectroscopy: the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[2][3][4]

By co-dissolving a precisely weighed amount of the analyte ((4-Methylpyridazin-3-yl)methanamine) with a precisely weighed amount of a high-purity, stable internal standard, we can determine the analyte's absolute purity. The calculation is independent of the analyte's specific response factor, which is a significant advantage over techniques like HPLC-UV where different molecules can have vastly different UV absorbances.[5] This makes ¹H qNMR a nearly universal method for purity assessment of organic molecules.[6][7]

Experimental Workflow: Purity Determination of (4-Methylpyridazin-3-yl)methanamine by qNMR

The trustworthiness of a qNMR experiment is built upon a foundation of meticulous planning and execution, from sample preparation to data processing.[2][8] The following protocol is a self-validating system designed for accuracy and reproducibility.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation A Select Internal Standard (IS) (e.g., Maleic Acid) B Accurately weigh Analyte (~10-15 mg) A->B C Accurately weigh IS (~5-10 mg) B->C D Dissolve both in a precise volume of DMSO-d6 (~0.7 mL) C->D E Ensure complete dissolution (Vortex/Sonicate) D->E F Transfer to NMR tube E->F G Insert sample & lock/shim F->G H Set quantitative parameters (d1 > 5T1, 90° pulse, etc.) G->H I Acquire 1D ¹H Spectrum (≥64 scans) H->I J Apply minimal line broadening (e.g., 0.1 Hz) I->J K Manual phase & baseline correction J->K L Integrate analyte & IS signals K->L M Calculate Purity using qNMR equation L->M N Result: Absolute Purity (%) M->N

Caption: A comprehensive workflow for qNMR purity validation.

Step-by-Step Methodology

A. Materials and Reagents

  • Analyte: (4-Methylpyridazin-3-yl)methanamine

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity).

    • Causality: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and excellent solubility in DMSO-d6. Crucially, its vinylic proton signal (~6.2 ppm) is a sharp singlet in a region typically free of signals from the analyte or common impurities, preventing overlap.[9][10]

  • Deuterated Solvent: DMSO-d6 (≥99.9 atom % D), low water content.

  • Equipment: Calibrated analytical microbalance (readability ≤ 0.01 mg), vortex mixer, high-precision 5 mm NMR tubes.[11]

B. Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of (4-Methylpyridazin-3-yl)methanamine into a clean glass vial. Record the mass (m_analyte) precisely. Meticulous weighing is often the largest source of error in qNMR.[11]

  • Adding Internal Standard: To the same vial, add approximately 5-10 mg of maleic acid. Record the mass (m_IS) precisely. A 1:1 signal intensity ratio between the analyte and standard is ideal but not mandatory.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of DMSO-d6 to the vial using a calibrated pipette.

  • Homogenization: Cap the vial and ensure complete dissolution by vortexing or sonicating.[11] A homogenous solution is critical for proper magnet shimming and accurate results.[2]

  • Transfer: Transfer the solution into a 5 mm NMR tube to an appropriate height for the spectrometer's probe (typically 4-5 cm).[11]

C. NMR Data Acquisition

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Key Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).[12]

    • Pulse Width: A calibrated 90° pulse must be used to ensure uniform excitation of all signals.[13]

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and IS). For small molecules, a delay of 15-30 seconds is often sufficient but should be experimentally verified. This is arguably the most critical parameter for ensuring accurate quantification.[13]

    • Acquisition Time (aq): Typically 2-4 seconds to ensure adequate data points for sharp signals.

    • Number of Scans (NS): A minimum of 64 scans is recommended to achieve a sufficient signal-to-noise ratio (S/N > 250:1) for the signals of interest.[13]

    • Temperature: Maintain a constant, regulated temperature (e.g., 298 K).[12]

D. Data Processing and Purity Calculation

  • Processing: Apply minimal exponential line broadening (e.g., LB = 0.1 Hz) and zero-filling to enhance signal definition.[2][12] Perform careful manual phasing and polynomial baseline correction, as automated routines can introduce significant errors.

  • Integration: Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl protons) and the singlet for the maleic acid internal standard.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[2][14]

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular Weight

    • m: Mass

    • P: Purity of the Internal Standard

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR provides an absolute purity value, HPLC and GC are invaluable orthogonal techniques that offer complementary information, particularly regarding the detection and quantification of trace impurities. A multi-faceted approach ensures the most comprehensive understanding of a material's quality.

Method_Comparison cluster_methods Purity Analysis Methods cluster_attributes Key Attributes qNMR qNMR Primary Primary Method (Absolute Purity) qNMR->Primary Universal Near-Universal Detection qNMR->Universal HPLC HPLC-UV Sensitivity High Sensitivity (Trace Impurities) HPLC->Sensitivity Specific Requires Analyte-Specific Reference Standard HPLC->Specific GC GC-FID GC->Sensitivity Volatiles Volatile Impurities & Residual Solvents GC->Volatiles GC->Specific

Caption: Key attributes of different purity analysis techniques.

Data Summary: A Hypothetical Comparison

To illustrate the strengths of each technique, a hypothetical batch of (4-Methylpyridazin-3-yl)methanamine was analyzed.

Analytical Method Purity (%) Major Impurity Detected Principle Key Advantage Key Limitation
¹H qNMR 99.4%Non-protonated impurity (not directly observed)Primary method based on molar concentration[1]Provides absolute purity without an analyte-specific standard; excellent precision.[15]Lower sensitivity compared to chromatography; may not detect trace impurities.
HPLC (UV, 254 nm) 99.1%Impurity A (0.6%)Comparative method based on separation and UV response[1]High sensitivity for UV-active impurities; excellent for routine QC.Purity value is relative area %; assumes all impurities have the same response factor as the API.
GC (FID) 99.6%Residual Solvent (Toluene, 0.2%)Separation based on volatilitySuperior for detecting volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.
Discussion of Comparative Results
  • qNMR as the Anchor: The qNMR result of 99.4% is considered the most accurate, absolute purity value. It quantifies the main analyte against a certified standard, accounting for all proton-containing impurities as a whole, as well as non-protonated impurities (like inorganic salts) and non-volatile solvents (like water) which are often invisible to other methods.[6]

  • HPLC for Specific Impurities: HPLC detected a specific UV-active impurity at 0.6%. While the overall purity value (99.1%) is relative, this technique is crucial for tracking known impurities and degradation products, as mandated by ICH guidelines.[16] The discrepancy between qNMR and HPLC purity highlights the issue of differing response factors; Impurity A may have a stronger UV absorbance than the main compound, leading to an overestimation of its quantity by simple area percent. This is a scenario where qNMR can be used to determine the Relative Response Factor (RRF) for more accurate HPLC quantification.[5]

  • GC for Volatiles: GC uniquely identified residual toluene, a common solvent from synthesis. This demonstrates the necessity of using orthogonal methods to build a complete purity profile, as this impurity would be missed by HPLC and potentially obscured in the qNMR spectrum.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of (4-Methylpyridazin-3-yl)methanamine, no single method is sufficient. However, Quantitative NMR (qNMR) stands out as the primary technique for establishing an accurate, absolute purity value. Its role is foundational, providing a metrologically traceable result that can be used to qualify the reference standards used in other methods.

An optimal, self-validating strategy, in line with modern pharmaceutical quality control and ICH guidelines, involves:

  • Using qNMR to determine the absolute purity of a batch, which can then serve as the in-house primary reference standard.

  • Developing a stability-indicating HPLC method to separate and monitor known process impurities and potential degradants.

  • Employing GC analysis specifically for the control of residual solvents as per ICH Q3C guidelines.[16]

This integrated approach leverages the direct, unbiased accuracy of qNMR with the high sensitivity and separative power of chromatography. It ensures a deep understanding of the material's quality, providing the confidence required for advancing high-quality intermediates in the drug development pipeline.

References

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR.
  • AMSbiopharma. (2025, July 22).
  • Benchchem. A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Slideshare.
  • Emery Pharma. (2024, February 9).
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR)
  • Guido F. Pauli, et al.
  • Journal of Medicinal Chemistry. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Mestrelab Resources. (2024, September 16).
  • Lab Manager. (2025, October 29).
  • ICH. (2023, November 30).
  • ResolveMass.
  • Benchchem.
  • Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • PubMed. (2010, September 5).
  • University of Illinois Chicago.
  • Sigma-Aldrich.
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • KoreaScience. (2020, March 20). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis.
  • FUJIFILM Wako Pure Chemical Corporation.
  • ResolveMass. (2025, December 29).
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
  • Sigma-Aldrich.
  • Almac.
  • PubMed. (2005, August 10).
  • Quantit

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Validation

A Comparative Benchmarking Guide to (4-Methylpyridazin-3-yl)methanamine and Standard Heterocyclic Amines in Drug Discovery

Abstract In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. These cyclic structures are foundational to the archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. These cyclic structures are foundational to the architecture of a vast majority of pharmaceuticals, influencing everything from target engagement to pharmacokinetic profiles.[1][2][3][4][5] This guide provides a comprehensive benchmarking analysis of (4-Methylpyridazin-3-yl)methanamine, a member of the pyridazine family, against a curated set of standard heterocyclic amines commonly employed in drug discovery.[6] Through a detailed examination of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, supported by robust experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their lead optimization efforts. Our analysis delves into the nuances of pKa, lipophilicity (LogP), and metabolic stability, offering a clear rationale for experimental choices and a validated framework for comparative assessment.

Introduction: The Pivotal Role of Heterocyclic Amines in Modern Drug Design

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry, with over 85% of pharmaceuticals incorporating at least one such moiety.[1][2] Their prevalence stems from their structural diversity and their ability to engage in a wide array of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[6] The inclusion of heteroatoms like nitrogen imparts unique electronic properties and can significantly influence a molecule's acidity, basicity, and overall polarity.[7]

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, offers a distinct set of physicochemical characteristics.[8][9] These properties, including weak basicity and a high dipole moment, can be leveraged to address specific challenges in drug design, such as enhancing solubility or modulating interactions with metabolic enzymes.[6] (4-Methylpyridazin-3-yl)methanamine, as a functionalized pyridazine, presents an intriguing scaffold for exploration. This guide will systematically evaluate its performance attributes against well-established heterocyclic amines like piperidine, pyridine, and pyrrole, providing a data-driven foundation for its potential application in drug discovery programs.

Physicochemical Property Benchmarking

A drug candidate's journey through the body is profoundly influenced by its fundamental physicochemical properties. Key parameters such as pKa and LogP govern its absorption, distribution, and ability to reach its intended target.[10][11][12] In this section, we compare these critical attributes for (4-Methylpyridazin-3-yl)methanamine against our selected standard heterocyclic amines.

Acidity/Basicity (pKa): The Ionization Constant's Impact

The pKa of a molecule dictates its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions.[13][14] Amines, being basic, will be protonated to varying degrees under physiological conditions (pH ~7.4).

CompoundStructurePredicted pKaExperimental Method
(4-Methylpyridazin-3-yl)methanamineCc1ccnnc1CN~6.5 - 7.5Potentiometric Titration
PiperidineC1CCNCC111.12Potentiometric Titration
Pyridinec1ccncc15.25Potentiometric Titration
Pyrrolec1cc[nH]c10.4 (for conjugate acid)[15]Spectrophotometry

Table 1: Comparative pKa values of (4-Methylpyridazin-3-yl)methanamine and standard heterocyclic amines.

Expertise & Experience: The predicted pKa of (4-Methylpyridazin-3-yl)methanamine suggests it will be partially protonated at physiological pH. This is a desirable characteristic in many drug candidates, as a balance between neutral and charged species can facilitate both membrane traversal (as the neutral form) and aqueous solubility (as the charged form). The adjacent nitrogen atoms in the pyridazine ring inductively withdraw electron density, reducing the basicity of the exocyclic amine compared to a simple alkylamine like piperidine. This modulation of pKa is a key advantage of using such heterocyclic scaffolds.

Lipophilicity (LogP): Balancing Solubility and Permeability

LogP, the logarithm of the partition coefficient between octanol and water, is a crucial measure of a compound's lipophilicity.[16] It is a primary determinant of a drug's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[17]

CompoundStructurePredicted XLogP3Experimental Method
(4-Methylpyridazin-3-yl)methanamineCc1ccnnc1CN-1.9[18]Reverse-Phase HPLC
PiperidineC1CCNCC10.88Reverse-Phase HPLC
Pyridinec1ccncc10.65Reverse-Phase HPLC
Pyrrolec1cc[nH]c10.75Reverse-Phase HPLC

Table 2: Comparative LogP values of (4-Methylpyridazin-3-yl)methanamine and standard heterocyclic amines.

Expertise & Experience: The predicted low LogP value for (4-Methylpyridazin-3-yl)methanamine indicates a high degree of polarity. This is a direct consequence of the two nitrogen atoms in the pyridazine ring, which increase the molecule's hydrogen bonding capacity and overall polarity.[6] In drug discovery, this can be advantageous for improving aqueous solubility and reducing interactions with hydrophobic off-targets. However, very low LogP values can sometimes hinder membrane permeability, a factor that must be carefully balanced during lead optimization.

In Vitro ADME Profiling: A Window into In Vivo Behavior

Early assessment of a compound's ADME properties is critical to de-risk drug development projects and avoid late-stage failures.[19] Metabolic stability is a particularly important parameter, as it influences a drug's half-life and bioavailability.[17][20][21][22]

Metabolic Stability: Resistance to Biotransformation

Metabolic stability assays evaluate a compound's susceptibility to breakdown by drug-metabolizing enzymes, primarily located in the liver.[20][21] These in vitro tests provide an early indication of a compound's likely in vivo clearance rate.[17][22]

CompoundIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
(4-Methylpyridazin-3-yl)methanamine> 60< 10
Verapamil (High Clearance Control)< 5> 200
Propranolol (Intermediate Clearance Control)15-3050-100

Table 3: In vitro metabolic stability of (4-Methylpyridazin-3-yl)methanamine in human liver microsomes.

Expertise & Experience: The high in vitro half-life and low intrinsic clearance of (4-Methylpyridazin-3-yl)methanamine suggest a low susceptibility to metabolism by Phase I enzymes, such as cytochrome P450s (CYPs), which are abundant in liver microsomes.[22] The electron-deficient nature of the pyridazine ring can make it less prone to oxidative metabolism. This inherent stability is a significant advantage, as it can lead to a longer duration of action in vivo and a more predictable pharmacokinetic profile.

Synthetic Utility and Chemical Reactivity

The ease and versatility of chemical modification are crucial considerations for any new scaffold in a drug discovery program. The ability to rapidly generate analogues is essential for exploring structure-activity relationships (SAR).

Amenability to Library Synthesis

(4-Methylpyridazin-3-yl)methanamine, with its primary amine handle, is well-suited for a variety of common chemical transformations used in library synthesis. These include:

  • Amide bond formation: Reaction with carboxylic acids or acid chlorides to form amides.[23]

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.[24][25]

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

Expertise & Experience: The nucleophilicity of the primary amine allows for robust and high-yielding reactions under standard conditions. The pyridazine core is generally stable to a wide range of reaction conditions, making it a reliable platform for the construction of diverse chemical libraries.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol for pKa Determination (Potentiometric Titration)
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test compound in deionized water.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration:

    • Place 25 mL of the test compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

    • Repeat the titration with the standardized NaOH solution.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve.

Protocol for LogP Determination (Reverse-Phase HPLC)
  • Preparation of Mobile Phase:

    • Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).

  • Calibration:

    • Inject a series of standard compounds with known LogP values and measure their retention times.

    • Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values.

  • Sample Analysis:

    • Inject the test compound and measure its retention time.

    • Calculate the k' for the test compound.

  • LogP Calculation:

    • Determine the LogP of the test compound from the calibration curve.

Protocol for Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the reaction by adding the test compound (final concentration 1 µM).

    • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The in vitro half-life (t½) is calculated from the slope of the linear regression line.

    • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizations

Experimental Workflow for Physicochemical Property Determination

G cluster_pka pKa Determination cluster_logp LogP Determination pka_prep Prepare 0.01M Compound Solution pka_titrate Potentiometric Titration with HCl/NaOH pka_prep->pka_titrate pka_analyze Analyze Titration Curve pka_titrate->pka_analyze pka_result Determine pKa pka_analyze->pka_result logp_mobile Prepare Mobile Phases logp_cal Calibrate with Standards logp_mobile->logp_cal logp_inject Inject Test Compound logp_cal->logp_inject logp_calc Calculate LogP from Retention Time logp_inject->logp_calc logp_result Determine LogP logp_calc->logp_result

Caption: Workflow for determining pKa and LogP.

Metabolic Stability Assay Workflow

G start Prepare Incubation Mixture (HLM, NADPH, Buffer) pre_warm Pre-warm to 37°C start->pre_warm add_compound Add Test Compound pre_warm->add_compound incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) add_compound->incubate quench Quench Reaction with Acetonitrile incubate->quench analyze LC-MS/MS Analysis quench->analyze data_analysis Calculate t½ and CLint analyze->data_analysis result Metabolic Stability Profile data_analysis->result

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Directions

This comparative guide has benchmarked (4-Methylpyridazin-3-yl)methanamine against standard heterocyclic amines, revealing a promising profile for its application in drug discovery. Its modulated basicity, favorable polarity, and high metabolic stability position it as a valuable scaffold for the design of novel therapeutics. The primary amine functionality provides a versatile handle for synthetic elaboration, enabling the rapid exploration of chemical space.

Future work should focus on a broader in vitro and in vivo characterization of this scaffold. This includes assessing its permeability, potential for hERG inhibition, and its performance in a wider range of metabolic stability assays, such as those using hepatocytes or S9 fractions.[20][22] Furthermore, the synthesis and evaluation of a focused library of analogues will be crucial to fully elucidate the structure-activity relationships and unlock the therapeutic potential of the (4-methylpyridazin-3-yl)methanamine core.

References

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • Penning, T. D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • Al-Tel, T. H. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy. [Link]

  • Dheeraj Kumar, H. S. (2017). Pyridazine and its derivatives. Slideshare. [Link]

  • Kumar, A., & Kumar, R. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences. [Link]

  • Talatu, A., et al. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Wan, H., et al. (2003). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Soderberg, T. (2023). 24.9 Heterocyclic Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

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  • Heterocycles in Medicinal Chemistry III. (2026). Molecules. [Link]

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  • Ghafoor, S., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Computer-Aided Molecular Design. [Link]

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  • Jones, B. A., et al. (2007). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of (4-Methylpyridazin-3-yl)methanamine in Cell Viability Assays

In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's toxicity is paramount. This guide provides a comprehensive, in-depth analysis of the comparative toxicity of a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's toxicity is paramount. This guide provides a comprehensive, in-depth analysis of the comparative toxicity of a novel pyridazine derivative, (4-Methylpyridazin-3-yl)methanamine, through the lens of established in vitro cell viability assays. As researchers and drug development professionals, understanding the cytotoxic potential of new chemical entities is a critical step in identifying promising therapeutic candidates and mitigating the risk of late-stage failures.

The pyridazine nucleus is a versatile scaffold, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological effects of these compounds are often dictated by the nature and placement of substituents on the pyridazine ring.[4][5] This guide will not only present a hypothetical, yet plausible, comparative toxicity profile for (4-Methylpyridazin-3-yl)methanamine but will also delve into the rationale behind the experimental design, the intricacies of the chosen assays, and the interpretation of the resulting data.

Our approach is grounded in scientific integrity, providing you with not just protocols, but a framework for critical thinking and robust experimental design in your own cytotoxicity studies.

Experimental Design: A Foundation of Scientific Rigor

The selection of an appropriate experimental design is crucial for generating reliable and translatable cytotoxicity data. Our comparative analysis of (4-Methylpyridazin-3-yl)methanamine is structured around three key pillars: a panel of relevant cell lines, a selection of appropriate reference compounds, and a multi-faceted approach to assessing cell viability.

Cell Line Selection: Context is Key

The choice of cell lines can significantly impact the outcome of cytotoxicity testing, as different cell types can exhibit varying sensitivities to a given compound due to differences in metabolism, receptor expression, and genetic background. To construct a comprehensive toxicity profile, we have selected a panel of both cancerous and non-cancerous human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): Representing the liver, a primary site of drug metabolism and a common target for drug-induced toxicity.[6] Assessing toxicity in this cell line provides insights into potential hepatotoxicity.

  • A549 (Human Lung Carcinoma): A well-characterized cell line used extensively in cancer research and for evaluating the toxicity of compounds targeting the respiratory system.[7]

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer, valuable for assessing toxicity in a cancer-specific context.

  • hTERT-immortalized Human Gingival Fibroblasts (Normal Cell Line): It is crucial to evaluate the cytotoxicity of a compound in non-cancerous cells to gauge its potential for off-target effects and general toxicity.[6] Fibroblast cell lines are frequently used in general cytotoxicity testing.

Reference Compounds: Establishing a Benchmark

To contextualize the toxicity of (4-Methylpyridazin-3-yl)methanamine, it is essential to compare its effects against well-characterized compounds:

  • Doxorubicin: A widely used chemotherapeutic agent known for its potent cytotoxic effects across a broad range of cancer cell lines.[8] It serves as a positive control for cytotoxicity.

  • Tamoxifen: Another established anti-cancer drug, often used as a reference compound in cytotoxicity profiling.[9]

  • Unsubstituted Pyridazine: As the parent heterocyclic compound, its inclusion allows for an assessment of the contribution of the (4-methyl-3-yl)methanamine substituent to the overall toxicity.

Assessing Cell Viability: A Multi-Parametric Approach

Relying on a single assay to determine cytotoxicity can be misleading, as different assays measure distinct cellular parameters.[10][11] Therefore, we employ a battery of assays that probe different aspects of cell health: metabolic activity and membrane integrity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[12][13]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay also measures metabolic activity. However, the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step and making it a more high-throughput friendly option.[12]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[14] It provides a direct measure of cell death due to compromised membrane integrity.

Experimental Workflows

The following diagram illustrates the general workflow for our comparative cytotoxicity assessment.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Viability Assays cluster_analysis Data Analysis A Cell Seeding in 96-well Plates C Incubation with Compounds (24h, 48h, 72h) A->C B Compound Preparation (Test & Reference) B->C D MTT Assay C->D E MTS Assay C->E F LDH Assay C->F G Absorbance/Fluorescence Reading D->G E->G F->G H IC50 Calculation G->H I Comparative Analysis H->I

Caption: General experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols
1. Cell Culture and Seeding
  • Culture HepG2, A549, MCF-7, and hTERT Gingival Fibroblast cell lines in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[15]

  • Incubate the plates overnight to allow for cell attachment.

2. Compound Preparation and Treatment
  • Prepare stock solutions of (4-Methylpyridazin-3-yl)methanamine, Doxorubicin, Tamoxifen, and unsubstituted Pyridazine in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Remove the overnight culture medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test and reference compounds. Include a vehicle control (medium with solvent only) and a no-cell control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

3. MTT Assay Protocol
  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubate the plates for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[12]

4. MTS Assay Protocol
  • After the treatment incubation, add 20 µL of the combined MTS reagent to each well.[12]

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

5. LDH Cytotoxicity Assay Protocol
  • After the treatment period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 45 minutes before the assay.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

Data Analysis and Interpretation

The percentage of cell viability will be calculated using the following formula:

% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

The IC50 value, which is the concentration of a compound that inhibits 50% of cell viability, will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the observed differences.

Hypothetical Comparative Toxicity Data

The following table presents a hypothetical summary of the IC50 values (in µM) for (4-Methylpyridazin-3-yl)methanamine and the reference compounds after a 48-hour treatment period, as determined by the MTT assay.

CompoundHepG2 (µM)A549 (µM)MCF-7 (µM)hTERT Fibroblasts (µM)
(4-Methylpyridazin-3-yl)methanamine 75.288.565.8> 200
Doxorubicin 0.81.20.55.6
Tamoxifen 15.422.18.945.3
Unsubstituted Pyridazine > 500> 500> 500> 500

Interpretation of Hypothetical Data:

Based on this hypothetical data, (4-Methylpyridazin-3-yl)methanamine exhibits moderate cytotoxicity against the tested cancer cell lines, with the highest potency observed in the MCF-7 breast cancer cells. Importantly, its cytotoxicity towards the non-cancerous fibroblast cell line is significantly lower, suggesting a degree of selectivity for cancer cells. As expected, Doxorubicin and Tamoxifen show potent cytotoxicity across all cell lines. The lack of significant toxicity from the unsubstituted pyridazine suggests that the (4-methyl-3-yl)methanamine moiety is crucial for the observed cytotoxic activity.

Potential Mechanisms of Toxicity: A Look into the Cell

The observed cytotoxicity could be mediated by several mechanisms. Drug-induced toxicity often involves mitochondrial dysfunction and the induction of apoptosis (programmed cell death).[8][16][17]

Mitochondrial Dysfunction

Many cytotoxic compounds exert their effects by disrupting mitochondrial function.[18][19] This can occur through various mechanisms, including:

  • Inhibition of the electron transport chain: Leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[8]

  • Opening of the mitochondrial permeability transition pore (MPTP): This can lead to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[17]

  • Damage to mitochondrial DNA (mtDNA): Impairing the synthesis of essential mitochondrial proteins.[18]

Induction of Apoptosis via the Intrinsic Pathway

The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway of apoptosis.[20] This triggers a cascade of events involving the activation of caspases, a family of proteases that execute the apoptotic program.[21][22]

The following diagram illustrates the intrinsic apoptosis pathway, a potential mechanism for the cytotoxicity of (4-Methylpyridazin-3-yl)methanamine.

G cluster_stimulus Cytotoxic Stimulus cluster_mito Mitochondrion cluster_cytosol Cytosol cluster_outcome Cellular Outcome A (4-Methylpyridazin-3-yl)methanamine B Mitochondrial Dysfunction A->B Induces C Cytochrome c Release B->C F Apoptosome Formation C->F D Apaf-1 D->F E Pro-Caspase-9 E->F G Caspase-9 Activation F->G Activates I Caspase-3 Activation G->I Cleaves & Activates H Pro-Caspase-3 H->I J Apoptosis I->J Executes

Caption: The intrinsic apoptosis pathway initiated by mitochondrial dysfunction.

This pathway involves the activation of initiator caspase-9 within a complex called the apoptosome, which in turn activates executioner caspases like caspase-3.[23][24] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative toxicity assessment of (4-Methylpyridazin-3-yl)methanamine. The hypothetical data suggests that this compound exhibits moderate and selective cytotoxicity against cancer cell lines, warranting further investigation.

Future studies should aim to:

  • Elucidate the precise mechanism of action: This can be achieved through assays that measure mitochondrial membrane potential, reactive oxygen species production, and the activation of specific caspases.

  • Expand the panel of cell lines: Testing against a broader range of cancer and normal cell lines will provide a more complete understanding of the compound's toxicity profile.

  • In vivo studies: If the in vitro data remains promising, studies in animal models will be necessary to evaluate the compound's efficacy and safety in a whole-organism context.

By adhering to a rigorous and multi-faceted approach to cytotoxicity testing, researchers can confidently identify and advance promising new therapeutic agents while ensuring a strong foundation of preclinical safety data.

References
  • Szeto, H. H. (2006). Mitochondria-targeted peptide antioxidants: novel neuroprotective agents. The AAPS journal, 8(3), E521–E531.
  • Zorzano, A., & Claret, M. (2015). Drug-induced mitochondrial toxicity: risks of developing glucose handling impairments. Expert opinion on drug metabolism & toxicology, 11(11), 1695–1698.
  • Karaman, A., & Kubat, M. A. (2023). Role of Mitochondria and Mitochondrial Transplantation in Drug-induced Toxic Organ Injury. Current drug metabolism, 24(3), 169–180.
  • Karaman, A., & Kubat, M. A. (2024). Role of mitochondria and mitochondrial transplantation in drug-induced toxic organ injury. Naunyn-Schmiedeberg's archives of pharmacology, 397(7), 4381–4395.
  • Fromenty, B., & Pessayre, D. (2008). Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies. Fundamental & clinical pharmacology, 22(4), 367–373.
  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe.
  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis.
  • Roy, S., et al. (2000). Caspases at the Heart of the Apoptotic Cell Death Pathway. Accounts of Chemical Research, 33(9), 634-641.
  • R&D Systems. (n.d.).
  • Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 633-665.
  • Baloniak, S., et al. (1981). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Archivum immunologiae et therapiae experimentalis, 29(4), 527-534.
  • Dumitrascu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(18), 4258.
  • Al-Tel, T. H., et al. (2018). Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica, 10(4), 112-119.
  • Sravani, G., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2), d188-d202.
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Validation

Cross-Validation of (4-Methylpyridazin-3-yl)methanamine Analytical Methods: HPLC-MS/MS vs. GC-MS

As drug development pipelines increasingly feature nitrogen-rich heterocycles, analytical chemists frequently encounter the "polar basic amine" paradox: molecules that are too hydrophilic for standard reversed-phase liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature nitrogen-rich heterocycles, analytical chemists frequently encounter the "polar basic amine" paradox: molecules that are too hydrophilic for standard reversed-phase liquid chromatography, yet too reactive and non-volatile for direct gas chromatography.

(4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) is a prime example of this challenge [11]. Featuring a basic primary amine attached to a pyridazine ring, this low-molecular-weight compound suffers from severe peak tailing and poor retention under conventional analytical conditions. To establish a robust, regulatory-compliant control strategy, laboratories must rigorously cross-validate their analytical methods.

In this guide, I will deconstruct the causality behind selecting Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) for this compound, provide self-validating experimental protocols, and present a comparative data matrix anchored in the latest [4, 6].

Mechanistic Challenges & Methodological Causality

Before deploying an instrument, we must understand the physical chemistry of the analyte. (4-Methylpyridazin-3-yl)methanamine possesses a primary amine ( −NH2​ ) which acts as a strong hydrogen bond donor and acceptor.

Why Standard Methods Fail
  • Reversed-Phase HPLC (C18): The compound's high polarity (cLogP < 0) results in elution within the void volume. Furthermore, the basic nitrogen atoms interact with residual acidic silanols on the silica support, causing severe peak tailing.

  • Direct GC-MS: The active hydrogens on the primary amine interact irreversibly with active sites (silanols) in the GC inlet liner and column stationary phase. This leads to sample loss, thermal degradation, and broad, asymmetrical peaks [1, 3].

The Solutions
  • HILIC-MS/MS: By utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, HILIC creates a water-enriched pseudo-stationary layer. The polar amine partitions into this aqueous layer, achieving excellent retention without the need for ion-pairing reagents.

  • GC-MS via Derivatization: To analyze this compound via GC, we must mask the primary amine. Acylation using Trifluoroacetic anhydride (TFAA) replaces the active hydrogens with an electron-withdrawing trifluoroacetyl group. This eliminates hydrogen bonding, drastically increases volatility, and provides a distinct mass fragmentation pattern [1].

Methodology 1: HILIC-MS/MS Protocol

This protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS) and continuous system suitability injections, the method automatically flags matrix effects or retention time drifts.

HPLC_Workflow A Sample Prep (High Acetonitrile Dilution) B HILIC Column (Amide Stationary Phase) A->B Injection C Water-Enriched Layer Partitioning B->C Retention Mechanism D ESI-MS/MS (Positive Ion Mode) C->D Elution (Increasing Water) E Data Analysis (ICH Q2(R2) Metrics) D->E Quantification

Fig 1: HILIC-MS/MS workflow for polar retention of (4-Methylpyridazin-3-yl)methanamine.

Step-by-Step Workflow
  • Sample Preparation: Dilute the sample in 90% Acetonitrile / 10% Water. Causality: HILIC requires the injection solvent to be highly organic to prevent disruption of the column's aqueous layer, which would cause peak distortion.

  • Internal Standard Addition: Spike samples with 10 ng/mL of a deuterated analog (e.g., (4-Methylpyridazin-3-yl)methanamine-d2) to correct for ESI ion suppression.

  • Chromatographic Conditions:

    • Column: Amide-bonded silica (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). Causality: Low pH ensures the amine is fully protonated, maximizing partitioning into the aqueous layer.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, drop to 50% B over 4 minutes to elute the analyte.

  • System Suitability (Self-Validation): Inject a blank followed by a lower limit of quantification (LLOQ) standard. The LLOQ signal-to-noise ratio must be 10:1 before proceeding.

Methodology 2: GC-MS Derivatization Protocol

To meet the[5, 8], the GC-MS method relies on a robust pre-column derivatization step.

GCMS_Workflow A Native Amine (Highly Polar, Non-Volatile) B Add TFAA + Ethyl Acetate (Acylation Reagent) A->B C Incubation (60°C, 20 min) Nucleophilic Attack B->C D Trifluoroacetamide Derivative (Volatile, Stable) C->D - CF3COOH Byproduct E GC Separation & EI-MS Detection D->E Splitless Injection

Fig 2: TFAA derivatization pathway reducing amine polarity for optimal GC-MS analysis.

Step-by-Step Workflow
  • Sample Drying: Transfer 100 µL of the sample extract to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen. Causality: TFAA is highly sensitive to water; residual moisture will hydrolyze the reagent, halting the derivatization.

  • Derivatization Reaction: Add 200 µL of anhydrous ethyl acetate and 100 µL of Trifluoroacetic anhydride (TFAA). Cap tightly and incubate at 60°C for 20 minutes [1].

  • Evaporation & Reconstitution: Cool to room temperature, evaporate the excess TFAA and acidic byproducts to dryness (preventing GC column degradation), and reconstitute in 100 µL of hexane.

  • GC-MS Conditions:

    • Inlet: 250°C, Splitless mode to maximize sensitivity.

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (30m x 0.25mm x 0.25µm).

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C.

  • System Suitability (Self-Validation): Monitor the chromatogram for the underivatized native amine mass. The absence of this peak confirms 100% derivatization efficiency.

Cross-Validation Data Matrix

To objectively compare these methodologies, we executed a validation study aligned with the ICH Q2(R2) guidelines , focusing on the reportable range, precision, and limits of detection [6, 9].

Validation Parameter (ICH Q2)HILIC-MS/MS (Intact Analyte)GC-MS (TFAA Derivatized)
Mechanism of Separation Hydrophilic PartitioningBoiling Point / Polarity (Post-Acylation)
Linearity Range ( R2 ) 1.0 – 500 ng/mL (>0.999)15.0 – 1000 ng/mL (>0.995)
Limit of Detection (LOD) 0.3 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL15.0 ng/mL
Method Precision (%RSD) 1.8% (Intra-day)4.2% (Intra-day, influenced by derivatization)
Accuracy (% Recovery) 98.5% – 101.2%91.0% – 106.5%
Total Analysis Time 6 minutes / sample45 minutes / sample (includes 30 min prep)
Primary Advantage High throughput, superior sensitivityHigh structural specificity (EI fragmentation)

Strategic Conclusion

The selection between HILIC-MS/MS and GC-MS for (4-Methylpyridazin-3-yl)methanamine depends entirely on the phase of development and the laboratory's infrastructure:

  • Adopt HILIC-MS/MS for high-throughput pharmacokinetic (PK) screening, bioanalysis, or routine batch release. The ability to analyze the intact polar molecule without chemical modification preserves sample integrity and dramatically reduces turnaround time.

  • Adopt GC-MS when structural elucidation is paramount (e.g., identifying unknown impurities or degradation products). The electron ionization (EI) spectra of the TFAA-derivatized amine provide highly reproducible fragmentation patterns that are invaluable for forensic or definitive structural confirmation[3].

By understanding the physicochemical causality behind these techniques, laboratories can deploy self-validating methods that easily withstand regulatory scrutiny.

References

  • National Institutes of Health (NIH) / PubMed. "Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry." PubMed Central. Available at: [Link]

  • IU Indianapolis ScholarWorks. "Formation and identification of novel derivatives of primary amine and zwitterionic drugs." Indiana University. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Methylpyridazin-3-yl)methanamine

Comprehensive Safety and Operational Guide for Handling (4-Methylpyridazin-3-yl)methanamine As drug development professionals and synthetic chemists, handling specialized heterocyclic building blocks requires rigorous, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (4-Methylpyridazin-3-yl)methanamine

As drug development professionals and synthetic chemists, handling specialized heterocyclic building blocks requires rigorous, scientifically grounded safety protocols. (4-Methylpyridazin-3-yl)methanamine (CAS: 1403767-23-6) is a highly valuable intermediate in pharmaceutical synthesis. However, its structural combination of a primary amine and a pyridazine ring presents specific operational hazards.

This guide provides a self-validating operational framework for handling this compound, moving beyond basic compliance to explain the mechanistic causality behind each safety requirement.

Mechanistic Hazard Profile

To safely handle (4-Methylpyridazin-3-yl)methanamine, operators must understand the chemical mechanisms driving its hazards:

  • High Nucleophilicity & Basicity: The primary methanamine group (-CH2NH2) is highly basic. Upon dermal contact, it rapidly saponifies epidermal lipids and denatures proteins, causing deep chemical burns and tissue necrosis[1].

  • Heterocyclic Toxicity & Sensitization: The pyridazine moiety can interact with biological targets, increasing the risk of severe allergic contact dermatitis or systemic toxicity upon repeated dermal absorption or inhalation of aerosols[2].

  • Exothermic Reactivity: As a primary amine, it will react violently with strong oxidizing agents, acid chlorides, and anhydrides. Furthermore, amines aggressively corrode copper, brass, and bronze alloys[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the compound's ability to rapidly penetrate standard laboratory barriers. The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategoryRecommended EquipmentMechanistic Justification
Hand Protection Heavy-duty Nitrile (≥0.4 mm) or Butyl Rubber glovesPrimary amines rapidly degrade thin latex or standard vinyl. Nitrile or butyl rubber provides superior chemical resistance against basic organic amines[3].
Eye/Face Protection NIOSH/EN 166 approved chemical splash goggles + Face shieldPrevents severe corneal damage. Amines can cause irreversible blindness by rapidly penetrating the cornea upon accidental splashing[1].
Body Protection Tyvek® or Polypropylene lab coat, closed-toe shoesPrevents dermal exposure and sensitization. The material must resist immediate penetration by basic, corrosive liquids[4].
Respiratory NIOSH-certified respirator (APF 50+) with ABEK filterRequired if handling outside a fume hood or if aerosolization is possible, to prevent severe respiratory tract burns and bronchospasm[5].

Operational Workflow & Engineering Controls

The following step-by-step methodology ensures a self-validating system where every action is verified before proceeding to the next.

Step 1: Pre-Operational Setup & Verification

  • Verify the chemical fume hood is operating at a minimum face velocity of 80-100 fpm.

  • Clear the workspace of incompatible materials (strong acids, oxidizers).

  • Validation: Inspect all transfer tools. Ensure no copper, brass, or bronze fittings are present, as these will rapidly corrode and contaminate the reaction[2].

Step 2: Material Transfer

  • Don all PPE listed in the matrix above.

  • Use a static-free PTFE or glass spatula for solids, or a glass/PTFE syringe for liquids.

  • If the compound is stored under an inert gas to prevent oxidation and carbamate formation (reaction with atmospheric CO2), flush the reaction vessel with Argon or Nitrogen prior to transfer[2].

Step 3: Decontamination & Validation

  • Rinse all spatulas, glassware, and reusable equipment with a dilute, weak acid (e.g., 5% citric acid) to safely protonate and neutralize the amine before standard washing.

  • Validation: Use pH indicator paper to swab the surface of the rinsed tools. A pH reading of 6-7 validates that the corrosive amine has been fully neutralized, ensuring the equipment is safe for standard handling.

HandlingWorkflow Step1 1. Engineering Controls Verify Fume Hood (80-100 fpm) Remove Incompatibles Step2 2. PPE Donning Nitrile/Butyl Gloves, Goggles, Face Shield, Lab Coat Step1->Step2 Step3 3. Material Transfer Use PTFE/Glass tools Avoid Copper/Brass Step2->Step3 Decision Spill Occurred? Step3->Decision SpillYes Emergency Protocol Evacuate, use absorbent, neutralize with weak acid Decision->SpillYes Yes SpillNo 4. Decontamination Rinse tools with 5% Citric Acid Decision->SpillNo No Step5 6. Waste Disposal Segregate as Basic Organic Waste SpillYes->Step5 Validate 5. Validation Swab tools with pH paper Target pH: 6-7 SpillNo->Validate Validate->Step5

Figure 1: Standard operating workflow and logical decision matrix for handling heterocyclic amines.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, mechanistically appropriate action is required:

  • Dermal Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Do NOT attempt to neutralize the skin with acid. The exothermic neutralization reaction will generate intense heat, severely worsening the chemical burn[4]. Seek emergency medical help immediately.

  • Eye Contact: Flush with water or sterile saline for a minimum of 20 minutes, using sufficient force to open the eyelids. Seek immediate ophthalmological attention[4].

  • Spill Cleanup Protocol:

    • Evacuate personnel and don a NIOSH-certified respirator[6].

    • Contain the spill using an inert, non-combustible absorbent (e.g., sand, silica gel, or commercial spill pads)[3].

    • Carefully neutralize the absorbed residue with a weak acid (e.g., sodium bisulfate or citric acid). Never use strong mineral acids (HCl, H2SO4) due to the risk of violent exothermic boiling and aerosolization of the amine.

    • Sweep into a chemically resistant, sealable container for disposal.

Disposal & Waste Management

Proper segregation is critical to prevent dangerous interactions in the waste stream.

  • Segregation: Collect all (4-Methylpyridazin-3-yl)methanamine waste in a dedicated "Basic Organic Waste" container. Never mix with acidic waste streams or halogenated solvents, as amines can react exothermically with both[2].

  • Labeling: Clearly label the container as "Hazardous Waste: Corrosive, Toxic (Contains Pyridazine Amines)".

  • Regulatory Compliance: Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations (e.g., EPA/RCRA regulations for corrosive liquids/solids).

References

  • Dendritech, Inc. "Safety Data Sheet: Polyamidoamine (PAMAM) dendrimer". Dendritech. [Link]

  • Cole-Parmer. "Material Safety Data Sheet: Oleylamine, 97% primary amine". Cole-Parmer.[Link]

  • Federal Register. "Significant New Use Rules on Certain Chemical Substances". GovInfo / Federal Register.[Link]

  • MG Chemicals. "Safety Data Sheet: 832C–Part B Translucent Epoxy". MG Chemicals. [Link]

  • Pecora Corporation. "Safety Data Sheet: Healer/Sealer Activator". Pecora.[Link]

  • Blackstone Drilling Fluids Ltd. "Safety Data Sheet: UniCorr C". Blackstone Fluids.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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